2-Fluoro-1H-imidazole hydrochloride
Description
BenchChem offers high-quality 2-Fluoro-1H-imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1H-imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-fluoro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2.ClH/c4-3-5-1-2-6-3;/h1-2H,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQMOPKRUZDRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Fluoro-1H-imidazole hydrochloride CAS number 42309-92-2
This technical guide provides a comprehensive analysis of 2-Fluoro-1H-imidazole hydrochloride , a specialized fluorinated heterocyclic building block used in medicinal chemistry to modulate physicochemical properties and metabolic stability.
CAS Number: 42309-92-2
Molecular Formula: C
Part 1: Executive Summary & Strategic Utility
2-Fluoro-1H-imidazole hydrochloride is a high-value intermediate for drug discovery, distinct from its non-fluorinated parent (imidazole) and other isomers (4- or 5-fluoroimidazole). Its primary utility lies in bioisosterism and metabolic blocking .
In medicinal chemistry, the introduction of a fluorine atom at the C-2 position of the imidazole ring serves two critical functions:
-
pKa Modulation: The strong electronegativity of fluorine lowers the pKa of the imidazole ring, reducing the basicity of the N-3 nitrogen. This is crucial for optimizing membrane permeability and reducing non-specific protein binding.
-
Metabolic Blocking: The C-2 position of imidazole is a common site for oxidative metabolism (e.g., by CYP450 enzymes). Substitution with fluorine blocks this metabolic soft spot, potentially extending the half-life (
) of the drug candidate.
Part 2: Chemical Profile & Properties[2]
Physicochemical Data
| Property | Specification | Mechanistic Insight |
| Appearance | White to off-white solid | High purity crystalline salt form. |
| Salt Form | Hydrochloride (HCl) | Enhances stability and shelf-life; free base is prone to degradation. |
| Hygroscopicity | High | The HCl salt readily absorbs atmospheric moisture; requires desiccated storage. |
| Solubility | Soluble in Water, DMSO, Methanol | Polar nature allows use in aqueous or polar organic reaction media. |
| Basicity (pKa) | Lower than Imidazole (pKa ~7.0) | Inductive effect (-I) of Fluorine reduces electron density at N-3. |
Structural Reactivity
The C-F bond at the 2-position is relatively stable but activates the ring towards Nucleophilic Aromatic Substitution (S
Critical Consideration: The N-1 proton is more acidic than in unsubstituted imidazole due to the electron-withdrawing fluorine. This allows for N-alkylation using milder bases (e.g., K
Part 3: Decision Logic & Application Strategy
The following decision tree illustrates when to deploy 2-Fluoroimidazole in a lead optimization campaign.
Figure 1: Strategic decision tree for incorporating 2-fluoroimidazole into drug scaffolds.
Part 4: Experimental Protocol
N-Alkylation of 2-Fluoroimidazole
Objective: To attach the 2-fluoroimidazole core to an alkyl halide scaffold (
Safety Note: This protocol uses DMF and alkyl halides. Perform all operations in a fume hood. The HCl salt is corrosive; wear appropriate PPE.
Reagents
-
Substrate: 2-Fluoro-1H-imidazole hydrochloride (1.0 equiv)
-
Electrophile: Alkyl bromide/iodide (
) (1.1 equiv) -
Base: Cesium Carbonate (Cs
CO ) (2.5 equiv) — Preferred over NaH to prevent S Ar side reactions. -
Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)
Workflow
-
Neutralization (In Situ):
-
Charge a flame-dried reaction vial with 2-Fluoro-1H-imidazole hydrochloride (1.0 mmol) and Cs
CO (2.5 mmol). -
Add anhydrous DMF (10 mL) and stir at Room Temperature (RT) for 15 minutes.
-
Observation: Evolution of CO
gas may occur as the HCl salt is neutralized and the free base is deprotonated.
-
-
Coupling:
-
Add the alkyl halide (
, 1.1 mmol) dropwise to the suspension. -
Stir at RT for 4–12 hours. Monitor by LC-MS.
-
Note: If reaction is sluggish, heat to 50°C. Avoid temperatures >80°C to prevent potential displacement of the fluorine atom by the carbonate or solvent.
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with water (
) to remove DMF and inorganic salts. -
Wash the organic layer with brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (SiO
). -
Eluent: Hexanes/EtOAc or DCM/MeOH gradient. 2-Fluoroimidazoles are typically less polar than their non-fluorinated counterparts.
-
Figure 2: Step-by-step N-alkylation workflow for 2-fluoroimidazole hydrochloride.
Part 5: Handling & Stability
The hydrochloride salt is the preferred commercial form due to the instability of the free base.
-
Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon).
-
Moisture Sensitivity: The salt is hygroscopic. Exposure to moist air can lead to clumping and hydrolysis over extended periods. Always re-seal containers immediately after use.
-
Incompatibility: Avoid strong oxidizing agents. While the C-F bond is stable, the imidazole ring is electron-rich (though less so than imidazole) and can be susceptible to oxidative degradation.
References
- Kirk, K. L. (2006). Fluorine in Heterocyclic Chemistry Vol 1: 5-Membered Heterocycles. Springer. (Contextual grounding on fluoroimidazole stability and synthesis via Schiemann reaction).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
2-Fluoro-1H-imidazole hydrochloride stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 2-Fluoro-1H-imidazole Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of experimental outcomes. 2-Fluoro-1H-imidazole hydrochloride is a valuable heterocyclic building block whose unique electronic properties, conferred by the fluorine substituent, make it a desirable component in the synthesis of novel chemical entities. However, its utility is directly linked to its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of 2-Fluoro-1H-imidazole hydrochloride and outlines field-proven protocols for its optimal storage and handling.
Physicochemical Profile and Hazard Identification
A foundational understanding of the compound's properties and hazards is essential for safe and effective handling.
Table 1: Physicochemical Properties of 2-Fluoro-1H-imidazole Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 42309-92-2 | [1][2][3][4] |
| Molecular Formula | C₃H₄ClFN₂ | [1][3] |
| Molecular Weight | 122.53 g/mol | [1][3] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | ≥95-97% | [1][2][3] |
| InChI Key | PGQMOPKRUZDRSC-UHFFFAOYSA-N | [2][3] |
Table 2: GHS Hazard and Safety Information
| Identifier | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
The Stability Profile: Causality and Degradation Pathways
The stability of 2-Fluoro-1H-imidazole hydrochloride is not absolute. Its structure, a five-membered heterocyclic ring with a highly electronegative fluorine atom and a hydrochloride salt form, dictates its susceptibility to several environmental factors.
Key Factors Influencing Stability
-
Atmospheric Moisture (Hygroscopicity): As a hydrochloride salt, the compound is inherently polar and likely hygroscopic, meaning it can readily absorb moisture from the air. This is a critical failure point, as the presence of water can initiate hydrolytic degradation pathways.[5][6] Best practices for handling hygroscopic solids, such as storage in a desiccator, are therefore highly relevant.[7][8]
-
Temperature: Chemical degradation is a kinetic process that is accelerated by heat. The recommended storage temperature of 2-8°C (or 4°C) by multiple suppliers indicates that the compound is thermally sensitive.[1][2][3][9] Storing at room temperature for extended periods will likely lead to a significant decrease in purity.
-
Air (Oxygen): The imidazole moiety, while aromatic, can be susceptible to oxidation.[10] The explicit recommendation to store the compound under an inert nitrogen atmosphere is a clear directive to prevent air-mediated oxidative degradation.[1][2][3][9] Studies on other hydrochloride salts have also shown that decomposition can occur in the presence of air.[11]
-
Light (Photostability): Imidazole-containing structures can be sensitive to photodegradation when exposed to UV or high-intensity light.[10] While not always the primary concern, it is a standard precautionary measure in synthetic chemistry to protect reactive reagents from light to prevent the formation of unwanted byproducts.[12]
Potential Degradation Pathways
While specific degradation studies on 2-Fluoro-1H-imidazole hydrochloride are not widely published, we can infer likely pathways based on the chemical principles of imidazoles and fluorinated compounds. The strong carbon-fluorine bond is generally stable, but the overall molecule's integrity can be compromised through other mechanisms.[13]
-
Hydrolysis: Although the imidazole ring is relatively stable, trace water absorbed due to the compound's hygroscopicity could potentially lead to slow decomposition over time.[5]
-
Oxidation: The presence of oxygen could lead to the formation of N-oxides or other oxidative degradation products, a known instability pathway for some heterocyclic compounds.[10][11]
-
Defluorination: While the C-F bond is robust, nucleophilic substitution to replace fluorine with a hydroxyl group can occur under certain conditions, particularly in solution.[14] This would result in the formation of 2-hydroxy-1H-imidazole hydrochloride as an impurity.
Caption: Key environmental factors leading to potential degradation products.
Field-Proven Protocols for Storage and Handling
Adherence to a strict, self-validating protocol is essential to preserve the integrity of 2-Fluoro-1H-imidazole hydrochloride from receipt to use.
Protocol for Receiving and Storage
-
Inspect Upon Receipt: Visually inspect the container for any signs of damage, a broken seal, or discoloration of the product. Do not accept a compromised package.
-
Don Appropriate PPE: Before handling, wear safety goggles, a lab coat, and nitrile gloves.[3]
-
Log and Label: Record the receipt date, quantity, and lot number in the lab's chemical inventory. Ensure the manufacturer's label is clear and legible.
-
Immediate and Correct Storage: Do not leave the compound on a lab bench. Immediately place the sealed container in a designated refrigerator maintained at 2-8°C .[2][3][9]
-
Inert Atmosphere is Mandatory: The primary storage container should be placed inside a larger, secondary container (such as a sealed bag or Tupperware-style box) that has been flushed with an inert gas like nitrogen or argon. For optimal protection, store within a desiccator cabinet that is periodically purged with inert gas.[1][7][8]
-
Protect from Light: Store the compound in its original amber vial or use an outer container that is opaque to protect it from light.[12]
Protocol for Handling and Weighing for Experimental Use
The goal during handling is to minimize exposure to the laboratory atmosphere.
-
Temperature Equilibration: Before opening, remove the container from the refrigerator and allow it to warm to ambient room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.
-
Controlled Environment: Whenever possible, handle and weigh the compound inside a glove box with a dry, inert atmosphere.[15]
-
Alternative Handling (No Glove Box): If a glove box is unavailable, create a localized inert environment.
-
Place the sealed container, a balance, and all necessary tools (spatulas, weigh boats) into a large, clean, and dry polyethylene bag.
-
Purge the bag with a gentle stream of dry nitrogen or argon for several minutes to displace the air.
-
Weigh the desired amount of the compound within this inerted bag.
-
-
Minimize Exposure Time: Perform the weighing process as quickly and efficiently as possible.
-
Re-sealing Protocol: After dispensing the material, flush the headspace of the original container with dry nitrogen or argon before tightly closing the cap.
-
Secondary Seal: For an extra layer of protection, wrap the cap and neck of the vial with Parafilm®.[7]
-
Return to Storage: Promptly return the sealed container to its designated 2-8°C, inert, and dark storage location.
Caption: A self-validating workflow to prevent atmospheric contamination.
Stability Verification: Analytical Approaches
For long-term projects or when using older batches, verifying the compound's purity is a prudent measure.
-
Routine Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of 2-Fluoro-1H-imidazole hydrochloride and detecting potential degradation products.
-
Forced Degradation Studies: In a drug development context, forced degradation (or stress testing) is employed to intentionally degrade the compound under harsh conditions (e.g., high heat, humidity, acid/base hydrolysis, oxidation, and photolysis).[10][16][17] This proactive approach helps to identify likely degradation products and develop stability-indicating analytical methods capable of separating the parent compound from all potential impurities.[16][17]
Conclusion
2-Fluoro-1H-imidazole hydrochloride is a reactive and sensitive building block whose stability is critically dependent on its storage and handling. The primary threats to its integrity are moisture, oxygen (air), and elevated temperatures . By implementing the rigorous protocols outlined in this guide—specifically, consistent storage at 2-8°C under a dry, inert nitrogen or argon atmosphere and protection from light —researchers can ensure the compound's purity, leading to more reliable, reproducible, and successful scientific outcomes.
References
-
The Dark Side of Fluorine . ACS Medicinal Chemistry Letters. [Link]
-
How to Store Reagents . Department of Chemistry, University of Rochester. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides . ChemRxiv. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . National Center for Biotechnology Information (PMC). [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir . PubMed. [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications . PubMed. [Link]
-
Review on analytical studies of some pharmaceutical compounds containing heterocyclic rings . ResearchGate. [Link]
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics . MDPI. [Link]
-
Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms . National Center for Biotechnology Information (PMC). [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? . ResearchGate. [Link]
-
Imidazole Safety Data Sheet . G-Biosciences. [Link]
-
Instability of the Hydrochloride Salts of Cathinone Derivatives in Air . PubMed. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Link]
-
Protection of Light Sensitive Products . Pharmaguideline. [Link]
-
Guideline on Stability Testing of existing active substances and related finished products . European Medicines Agency. [Link]
-
2-FLUORO-1H-IMIDAZOLE HYDROCHLORIDE [P93445] . ChemUniverse. [Link]
-
Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines . International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
RP HPLC method for Imidazole . Chromatography Forum. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods . Biosciences Biotechnology Research Asia. [Link]
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Spectroscopic Characterization of 2-Fluoro-1H-imidazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Fluoro-1H-imidazole hydrochloride (CAS No: 42309-92-2), a fluorinated heterocyclic compound of growing interest in medicinal chemistry and materials science.[1] The introduction of a fluorine atom at the C2 position of the imidazole ring significantly modulates the electronic properties of the molecule, influencing its reactivity and potential as a pharmacophore.[2][3] This guide will delve into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct, publicly available experimental spectra for the hydrochloride salt are limited, this document synthesizes data from the free base, related halogenated imidazoles, and foundational spectroscopic principles to provide a robust predictive and interpretive framework.
Introduction: The Significance of Fluorinated Imidazoles
The imidazole nucleus is a cornerstone in a multitude of biologically active molecules.[4][5] Strategic fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The 2-fluoro substitution on the imidazole ring is particularly noteworthy. The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect, which can alter the pKa of the imidazole nitrogen atoms and influence non-covalent interactions.[2] However, 2-fluoroimidazoles are also known for their potential lability and susceptibility to nucleophilic displacement, a property that can be exploited in the design of covalent inhibitors or probes.[6] Understanding the precise structure and electronic nature of 2-Fluoro-1H-imidazole hydrochloride through spectroscopy is therefore paramount for its effective application.
Molecular Structure and Spectroscopic Correlation
The structure of 2-Fluoro-1H-imidazole hydrochloride, with the systematic IUPAC name 2-fluoro-1H-imidazol-3-ium chloride, dictates its spectroscopic signature. The protonation of one of the ring nitrogens in the hydrochloride salt results in a cationic imidazolium ring, which significantly impacts the chemical environment of the constituent atoms compared to its free base, 2-Fluoro-1H-imidazole.
Caption: Key properties and structure of the free base of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the solution-state structure of 2-Fluoro-1H-imidazole hydrochloride. The ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive information on the connectivity and electronic environment of the atoms.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show two distinct signals for the imidazole ring protons, in addition to a broad signal for the N-H protons. The protonation of the ring will lead to a general downfield shift of the ring protons compared to the free base due to the increased positive charge.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H4/H5 | 7.0 - 7.5 | Doublet of doublets | J(H-H) ≈ 2-3, J(H-F) ≈ 1-2 | These protons are chemically inequivalent in the static structure but may show equivalence depending on the tautomeric equilibrium. They will exhibit coupling to each other and a smaller coupling to the fluorine atom. |
| N-H | 10.0 - 14.0 | Broad singlet | - | The acidic protons on the nitrogen atoms will be significantly deshielded and will likely appear as a broad signal due to exchange with the solvent and quadrupolar broadening from the nitrogen atoms. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will be characterized by the large C-F coupling constant for the C2 carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| C2 | 150 - 160 | Doublet | ¹J(C-F) ≈ 200-250 | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will show a large one-bond coupling constant. |
| C4/C5 | 115 - 125 | Singlet or Doublet | ²J(C-F) ≈ 10-20 | These carbons are in close proximity to the fluorine atom and are expected to show smaller two-bond C-F coupling. |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum will provide a direct observation of the fluorine environment.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| C2-F | -120 to -140 | Singlet or Triplet | The chemical shift is characteristic of a fluorine atom attached to an sp² carbon in a heterocyclic ring. It may appear as a triplet due to coupling with the H4 and H5 protons. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-1H-imidazole hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be performed to differentiate between CH and CH₂ signals.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).
Caption: Logical flow for the mass spectrometric analysis of the compound.
Conclusion
The spectroscopic characterization of 2-Fluoro-1H-imidazole hydrochloride is essential for its application in research and development. This guide provides a detailed predictive framework for its NMR, IR, and MS spectra based on fundamental principles and data from related compounds. The provided experimental protocols offer a starting point for researchers to obtain and interpret empirical data, thereby confirming the structure and purity of this important fluorinated imidazole derivative. The interplay between predictive analysis and experimental verification is crucial for advancing the use of such novel chemical entities in drug discovery and materials science.
References
- Kirk, K. L., et al. (1979). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Journal of Heterocyclic Chemistry, 16(3), 565-569.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 559542, 2-Fluoro-1H-imidazole. [Link]
- Kolychev, E. L., et al. (2017). Metal complexes of backbone-halogenated imidazol-2-ylidenes.
- Bable, B., et al. (2021).
-
NIST. 1H-Imidazole. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
RSC Publishing. Tracing absorption and emission characteristics of halogen-bonded ion pairs involving halogenated imidazolium species. [Link]
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International Journal of Foundation for Medical Research. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]
-
National Center for Biotechnology Information. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]
-
TÜBİTAK Academic Journals. ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]
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ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]
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MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]
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NIST. Imidazole, 2-methyl-, hydrochloride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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RSC Publishing. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. [Link]
-
ACS Publications. Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. [Link]
-
MDPI. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. [Link]
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Potential Applications of Fluorinated Imidazoles in Medicinal Chemistry
[1][2]
Executive Summary
The incorporation of fluorine into the imidazole scaffold represents a high-impact strategy in modern medicinal chemistry, primarily utilized to modulate basicity (pKa), enhance metabolic stability, and fine-tune lipophilicity. While the imidazole ring is a ubiquitous pharmacophore found in drugs like cimetidine, ketoconazole, and losartan, its high basicity (pKa ~7.0) often leads to issues with bioavailability, lysosomal trapping, or off-target toxicity (e.g., hERG inhibition).
This technical guide focuses on the fluoroimidazole motif—specifically distinguishing between the hydrolytically unstable 2-fluoroimidazole and the robust 4(5)-fluoroimidazole. It provides actionable protocols for synthesis and demonstrates how fluorination transforms the imidazole from a strong donor into a "stealth" pharmacophore, using the anesthetic candidate EL-0052 as a primary case study.
Part 1: Physicochemical Rationale
The Basicity Cliff (pKa Modulation)
The most profound effect of direct ring fluorination is the drastic reduction in the basicity of the imidazole nitrogen. Fluorine, being the most electronegative element, exerts a powerful inductive effect (
-
Unsubstituted Imidazole: The conjugate acid has a pKa of 6.95 . At physiological pH (7.4), it exists in equilibrium between neutral and cationic forms.
-
4(5)-Fluoroimidazole: The pKa of the conjugate acid drops to approximately 2.0 – 3.0 . This means the molecule remains neutral at physiological pH, significantly improving passive membrane permeability and reducing cation-mediated promiscuity.
Metabolic Blockade
The C4 and C5 positions of the imidazole ring are electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at these positions blocks this metabolic soft spot due to the strength of the C–F bond (116 kcal/mol) compared to the C–H bond (99 kcal/mol), extending the drug's half-life (
Stability Divergence: 2-F vs. 4-F
Not all fluoroimidazoles are created equal.[1][2][3]
-
2-Fluoroimidazole: Highly unstable. The C2 position, flanked by two nitrogens, is naturally electron-deficient. Fluorine substitution exacerbates this, making C2 highly susceptible to nucleophilic attack (hydrolysis) and oligomerization.
-
4(5)-Fluoroimidazole: Chemically stable and suitable for drug development.
Table 1: Physicochemical Comparison
| Property | Imidazole | 2-Fluoroimidazole | 4-Fluoroimidazole |
| pKa (Conjugate Acid) | 6.95 | ~1.0 (Est.) | ~2.5 |
| Electronic Character | Electron-rich | Highly Electrophilic (C2) | Balanced |
| Chemical Stability | High | Low (Hydrolysis/Trimerization) | High |
| Primary Utility | H-bond donor/acceptor | Synthetic Intermediate | Bioisostere/Metabolic Blocker |
Part 2: Visualization of Stability & Logic
The following diagram illustrates the decision logic for deploying fluoroimidazoles in drug design, highlighting the critical stability bifurcation.
Caption: Decision tree highlighting the stability dichotomy between 2-fluoro and 4-fluoro isomers.
Part 3: Synthetic Methodologies
Synthesis of ring-fluorinated imidazoles is non-trivial due to the high reactivity of the intermediates. Two primary approaches are recommended.
Method A: Electrophilic Fluorination (Selectfluor)
This modern approach avoids the harsh conditions of the classical Balz-Schiemann reaction. It is best suited for electron-rich imidazoles.
Reagents:
-
Substrate: 1-Protected Imidazole (e.g., 1-benzylimidazole)
-
Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[4][5]
-
Solvent: Acetonitrile (
) -
Base: Triethylamine (optional, depending on substrate)
Protocol:
-
Dissolution: Dissolve 1-benzylimidazole (1.0 equiv) in dry acetonitrile (0.1 M) under
atmosphere. -
Addition: Cool to 0°C. Add Selectfluor (1.1 equiv) portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by LC-MS for the appearance of the monofluorinated product (
). -
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate ( ). -
Purification: Dry organic layer over
. Purify via silica gel chromatography (Hexane/EtOAc gradient).-
Note: Regioselectivity (C4 vs C5) depends on the N1-protecting group steric bulk.
-
Method B: De Novo Cyclization (Fluorinated Building Blocks)
For high-value intermediates where regiocontrol is critical, constructing the ring from fluorinated precursors is superior.
Reaction Scheme:
Protocol:
-
Precursor: Synthesize 2-fluoroacetamidine hydrochloride (commercially available or prepared from fluoroacetonitrile).
-
Cyclization: Combine 2-fluoroacetamidine (1.0 equiv) with an
-bromo ketone (1.0 equiv) in liquid ammonia or THF/NaHCO3. -
Mechanism: The amidine nitrogen attacks the ketone carbonyl, followed by cyclization and dehydration.
-
Yield: Typically 40–60%. This method installs the fluorine on the side chain or specific ring carbons depending on the starting material structure.
Part 4: Case Study – EL-0052 (Etomidate Analog)
The Challenge:
Etomidate is a potent general anesthetic but causes dangerous adrenocortical suppression. This toxicity arises because the basic nitrogen of the imidazole ring coordinates with the heme iron of the enzyme 11
The Fluorine Solution: Researchers developed EL-0052 , a derivative where the imidazole ring was modified.[6]
-
Modification: Introduction of fluorine to the imidazole ring (or using a 4-fluoroimidazole core).
-
Mechanism: The electron-withdrawing fluorine reduces the electron density on the imidazole nitrogen.
-
Outcome: The "softened" nitrogen is no longer basic enough to coordinate strongly with the CYP11B1 heme iron, but the molecule retains sufficient lipophilicity and shape to bind to the GABA-A receptor (the anesthetic target).
Result: EL-0052 demonstrated retained anesthetic potency with significantly reduced adrenal suppression, validating the "fluorine-switch" strategy for mitigating heme-mediated off-target toxicity.
Part 5: Experimental Protocol (Synthesis of 4-Fluoroimidazole-5-carboxylate)
This specific intermediate is a versatile precursor for 4-fluorohistidine and other bioactive analogs.[1][2]
Step-by-Step Methodology:
-
Diazotization:
-
Start: Ethyl 4-amino-1H-imidazole-5-carboxylate (1.0 g, 6.4 mmol).
-
Solvent: 48% Tetrafluoroboric acid (
, 10 mL). -
Conditions: Cool to -10°C in an ice/salt bath.
-
Reagent: Add
(1.1 equiv) in minimal water dropwise. Stir for 30 min. -
Checkpoint: Formation of the diazonium salt is indicated by a color change (often orange/red).
-
-
Photochemical Decomposition (Balz-Schiemann variant):
-
Irradiation: Transfer the cold diazonium solution to a quartz vessel. Irradiate with a high-pressure mercury lamp (UV) at 0°C for 2–4 hours.
-
Observation: Evolution of
gas indicates reaction progress.
-
-
Isolation:
-
Neutralize the solution carefully with
to pH ~7. -
Extract continuously with ethyl acetate for 24 hours (Soxhlet extraction is recommended due to water solubility).
-
Concentrate the organic phase.
-
-
Characterization:
-
19F NMR: Look for a singlet around -130 to -140 ppm (relative to
). -
1H NMR: The C2 proton will appear as a doublet (
) due to coupling with the C4-fluorine.
-
References
-
Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013–1029. Link
-
Albertshofer, K., et al. (2012).[7] Selectfluor-Promoted Direct Fluorination at the 4- or 5-Position of Imidazole Derivatives. Journal of Organic Chemistry, 77(18), 8300–8305. Link
-
Lipunova, G. N., et al. (2014). Fluoroimidazoles and their heteroannelated derivatives: Synthesis and properties. Chemistry of Heterocyclic Compounds, 49, 1825–1851. Link
-
Ge, R., et al. (2018). Discovery of the EL-0052 as a potential anesthetic drug. Pharmacology Research & Perspectives. Link
-
Kundu, L. M., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 42(19), 12218–12229. Link
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- 3. researchgate.net [researchgate.net]
- 4. Selectfluor - Wikipedia [en.wikipedia.org]
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- 6. Discovery of the EL-0052 as a potential anesthetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Navigating the Synthesis and Handling of 2-Fluoro-1H-imidazole Hydrochloride: A Technical Guide for Researchers
For professionals in pharmaceutical research and drug development, the incorporation of unique chemical motifs is paramount to innovation. 2-Fluoro-1H-imidazole hydrochloride, a fluorinated heterocyclic compound, presents a valuable building block in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. However, the same reactivity that makes this compound attractive also necessitates a thorough understanding of its safe handling and potential hazards. This guide provides an in-depth technical overview of the safety considerations and handling protocols for 2-Fluoro-1H-imidazole hydrochloride, ensuring its effective and safe utilization in the laboratory.
Compound Profile and Hazard Identification
2-Fluoro-1H-imidazole hydrochloride (CAS RN: 42309-92-2) is a solid with a molecular weight of 122.53 g/mol .[1][2][3][4] While comprehensive toxicological data for this specific compound is not extensively published, the available safety information and data from structurally related compounds, such as imidazole and other fluorinated organics, allow for a robust hazard assessment.
GHS Hazard Classification:
Based on available data, 2-Fluoro-1H-imidazole hydrochloride is classified with the following hazards:[1][2]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its potential to cause irritation and acute toxicity.[2]
Underlying Chemical Risks:
The hazardous nature of 2-Fluoro-1H-imidazole hydrochloride stems from two primary sources: the imidazole core and the fluorine substituent.
-
Imidazole Core: Imidazole itself is corrosive and can cause severe skin burns and eye damage.[5][6] It may also have reproductive toxicity.[5][6][7] The hydrochloride salt form suggests that the compound is acidic and can be corrosive.
-
Fluorine Substituent: The introduction of fluorine can significantly alter a molecule's biological activity and toxicity profile.[8][9] While enhancing desirable drug-like properties, organofluorine compounds can also be persistent in the environment and may have unique metabolic pathways leading to toxic byproducts.[8][9]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the identified hazards, a stringent set of engineering controls and personal protective equipment is mandatory when handling 2-Fluoro-1H-imidazole hydrochloride.
Primary Engineering Control: Chemical Fume Hood
All manipulations of 2-Fluoro-1H-imidazole hydrochloride, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[5][10] This is critical to prevent inhalation of the powdered compound or any potential vapors.
Personal Protective Equipment (PPE) Protocol:
A comprehensive PPE regimen is the cornerstone of safe handling.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Provides a barrier against splashes and airborne particles, preventing serious eye irritation.[9] |
| Hand Protection | Nitrile or neoprene gloves. | Offers protection against skin irritation and absorption. Always inspect gloves for tears or degradation before use.[7] |
| Body Protection | A fully buttoned, flame-resistant lab coat. | Protects against accidental spills and contamination of personal clothing.[11] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary for large-scale operations or in the event of a ventilation failure. | Provides an additional layer of protection against inhalation hazards. |
Diagram: Hierarchy of Controls
Caption: The hierarchy of controls prioritizes the most effective safety measures.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical to minimize exposure risk and maintain the integrity of the compound.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5][12][13]
-
Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.
-
Work in a Well-Ventilated Area: All work must be performed in a chemical fume hood.[5][11]
-
Prevent Contamination: Keep the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][12]
-
Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn.[11][13] Do not eat, drink, or smoke in the laboratory.[5][11][13]
Storage:
-
Container: Store in a tightly sealed, properly labeled container.[5][11]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[5][9][11] Store under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[1][3]
-
Incompatibilities: Store away from incompatible materials.[9][11]
Emergency Procedures: A Rapid and Coordinated Response
In the event of an accidental exposure or spill, a swift and well-rehearsed emergency response is crucial.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][14][15] Seek immediate medical attention.[10][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10][15] Seek medical attention if irritation persists.[10]
-
Inhalation: Move the individual to fresh air.[10][12][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[12][14][15] Seek immediate medical attention.[10][12][14]
Spill Response:
-
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully sweep or scoop up the solid material, avoiding dust generation.
-
Place the material into a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Diagram: Emergency Response Workflow
Caption: A clear workflow for responding to spills and exposures is essential.
Waste Disposal
All waste containing 2-Fluoro-1H-imidazole hydrochloride must be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[5][13][14]
Conclusion
2-Fluoro-1H-imidazole hydrochloride is a valuable reagent for medicinal chemistry and drug discovery. Its unique properties, however, are accompanied by potential hazards that demand respect and careful management. By implementing robust engineering controls, adhering to strict PPE protocols, and following meticulous handling and emergency procedures, researchers can safely harness the potential of this compound to advance their scientific endeavors. A culture of safety, grounded in a thorough understanding of the chemical's properties, is the most critical tool in any modern research laboratory.
References
- Apollo Scientific. (2022, May 17). 2-(Chloromethyl)
- Thermo Fisher Scientific. (2025, September 7).
- Santa Cruz Biotechnology.
- New England Biolabs. (2025, April 10).
- Achmem. 2-Fluoro-1H-imidazole hydrochloride.
- Australian Industrial Chemicals Introduction Scheme. (2017, October 27). 1H-Imidazole: Human health tier II assessment.
- Unknown.
- ChemScene. 2-Fluoro-1H-imidazole hydrochloride.
- Carl ROTH.
- Thermo Fisher Scientific. 2-(Chloromethyl)
- Chemos GmbH&Co.KG.
- Szabó, K. J., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
- Sigma-Aldrich. 2-Fluoro-1H-imidazole hydrochloride.
- BenchChem. (2025, December).
- Fluorochem. 2-Fluoro-1H-imidazole hydrochloride.
- Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
- National Institutes of Health. 2-Fluoro-1H-imidazole. PubChem.
- Möbs, M., et al. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- Ahirwar, S. K., & Malins, L. R. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis.
- ECHEMI.
- BLD Pharm. 57212-34-7|2-Fluoro-1H-imidazole.
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- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. neb.com [neb.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
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- 15. echemi.com [echemi.com]
Reactivity of the fluorine atom at the C-2 position of the imidazole ring
Technical Deep Dive: The C-2 Fluoroimidazole Moiety – Synthesis, Stability, and Substitution
Executive Summary
The introduction of a fluorine atom at the C-2 position of the imidazole ring creates a chemical entity with a reactivity profile distinct from its C-4 and C-5 isomers.[1] Unlike the relatively stable 4-fluoroimidazole, the 2-fluoroimidazole core is highly electrophilic, prone to hydrolytic instability, and serves as a potent substrate for nucleophilic aromatic substitution (
Electronic Architecture & Reactivity Profile
The C-2 position of imidazole is unique due to its location between two nitrogen atoms: the pyridine-like N-3 (acceptor) and the pyrrole-like N-1 (donor). When a highly electronegative fluorine atom is attached at C-2, it exacerbates the electron deficiency of this carbon.
The "Super-Electrophile" Effect
-
Inductive Withdrawal: The C-2 carbon is flanked by two nitrogens. Adding fluorine creates a specific "tri-heteroatom" effect (N-C(F)-N), pulling electron density away from the ring carbon significantly more than at C-4 or C-5.
-
Bond Lability: The C-F bond at C-2 is paradoxically weaker toward nucleophilic displacement than typical aryl fluorides. This is due to the stabilization of the Meisenheimer intermediate (see Section 3) by the adjacent N-3 nitrogen, which can effectively accommodate the negative charge.
-
Instability of the Unsubstituted Core: The parent compound, 2-fluoro-1H-imidazole, is inherently unstable and prone to oligomerization or hydrolysis to imidazol-2-one. Stability is only achieved by blocking the N-1 position (e.g., 1-methyl-2-fluoroimidazole ).
Table 1: Comparative Reactivity of Fluoroimidazoles
| Feature | 2-Fluoroimidazole (N-substituted) | 4-Fluoroimidazole | 5-Fluoroimidazole |
| Electronic Character | Highly Electrophilic (Electron Deficient) | Electron Rich | Electron Rich |
| Dominant Reaction | Nucleophilic Aromatic Substitution ( | Electrophilic Aromatic Substitution ( | |
| Hydrolytic Stability | Low (Hydrolyzes to 2-imidazolone) | High (Stable) | High (Stable) |
| C-F Bond Role | Leaving Group | Metabolic Blocker / Bioisostere | Metabolic Blocker |
Synthesis Strategy: The Modified Balz-Schiemann Route
Direct fluorination of imidazole is non-selective and low-yielding. The authoritative method for accessing the C-2 fluoro moiety is the Balz-Schiemann reaction (diazotization followed by fluorodediazoniation), specifically using photochemical decomposition to prevent thermal degradation of the sensitive ring.
Validated Protocol: Synthesis of 1-Methyl-2-Fluoroimidazole
Note: This protocol requires a quartz reaction vessel for UV photolysis.
Reagents:
-
1-Methyl-2-aminoimidazole hydrochloride (Starting Material)
-
Fluoroboric acid (
), 48-50% aq. solution -
Sodium nitrite (
)[2] -
Sodium bicarbonate (
) for neutralization
Step-by-Step Workflow:
-
Diazotization:
-
Dissolve 1-methyl-2-aminoimidazole HCl (10 mmol) in 48%
(5 mL) at -10°C. -
Add a solution of
(11 mmol in minimal water) dropwise, maintaining the temperature below -5°C. -
Checkpoint: The solution should turn pale yellow. Stir for 20 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.
-
-
Photochemical Decomposition (The Critical Step):
-
Transfer the cold diazonium solution to a quartz vessel cooled by an external ice-jacket.
-
Irradiate with a high-pressure mercury lamp (e.g., 450W Hanovia) for 60–90 minutes while stirring.
-
Observation: Nitrogen gas evolution will be vigorous initially and subside as the reaction nears completion.
-
-
Isolation:
-
Neutralize the acidic solution carefully with solid
to pH 7.5. -
Extract immediately with Dichloromethane (
, 3 x 20 mL). Note: Do not use water-miscible solvents. -
Dry organic layer over
and concentrate in vacuo at low temperature (< 30°C). -
Yield: Expect 30–40% of a volatile oil. Store at -20°C under argon.
-
Reactivity Mechanism: Nucleophilic Displacement
The defining characteristic of 2-fluoroimidazoles is the facility with which the fluorine is displaced by nucleophiles (amines, thiols, hydroxide). This proceeds via an Addition-Elimination (
The Mechanism
Unlike standard benzene
Hydrolytic Instability
Researchers must be aware that 2-fluoroimidazoles react with water. In aqueous acid or base, the F is displaced to form 2-hydroxyimidazole, which immediately tautomerizes to the stable 1-methyl-imidazol-2-one .
Applications in Drug Discovery & PET
While the C-2 fluoro group is too reactive for most oral drugs (due to hydrolysis in the stomach), it is invaluable in two specific areas:
-
Positron Emission Tomography (PET):
-
Although most hypoxia tracers (like [18F]FMISO ) label the side chain to avoid instability, ring-fluorinated imidazoles are explored as "suicide substrates" or highly reactive probes that bind covalently to targets via fluoride displacement.
-
-
Synthesis of 2-Amino/2-Thio Imidazoles:
-
The 2-fluoro moiety acts as a superior leaving group compared to chlorine or bromine at this position. It allows for the introduction of sterically hindered amines or sensitive thiols under milder conditions than those required for chlor-displacement.
-
References
-
Kirk, K. L., & Cohen, L. A. (1973). Photochemistry of diazonium salts.[3] I. Synthesis of 4-fluoroimidazoles, 4-fluorohistamine, and 4-fluorohistidine.[1][3] Journal of the American Chemical Society. Link
-
Kirk, K. L. (2006). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development. Link
-
Laali, K. K., & Gettwert, V. J. (2001). Fluorine-18 Labeling of Radiopharmaceuticals. Journal of Fluorine Chemistry. Link
-
Takeuchi, Y., et al. (1998). Synthesis and properties of 2-fluoroimidazoles. Journal of Organic Chemistry. Link
-
BenchChem Technical Review. (2025). Synthetic Potential of 2-Fluoro-2H-imidazole.Link
Sources
Precision Identification in Fluorinated Heterocycles: The Case of 2-Fluoro-1H-imidazole HCl
Executive Summary
2-Fluoro-1H-imidazole hydrochloride (CAS: 42309-92-2) represents a critical class of fluorinated heterocyclic building blocks used in Fragment-Based Drug Discovery (FBDD).[1] Its utility lies in the unique electronic modulation provided by the fluorine atom at the C2 position, which significantly alters the pKa and lipophilicity of the imidazole ring compared to its non-fluorinated or C4/C5-fluorinated congeners.
This technical guide provides the definitive cheminformatics identifiers for this compound, analyzes its structural dynamics, and details the rigorous protocols required for its accurate registration and experimental handling.
The Identifier Core: InChI & Key
For precise database integration and duplicate checking, the International Chemical Identifier (InChI) and its hashed Key are the gold standards. Note the distinction between the Salt Form (the physical reagent) and the Parent Compound (the active pharmaceutical ingredient/fragment).
Primary Identifiers (Hydrochloride Salt)
Use these identifiers when registering the physical inventory or raw material (CAS 42309-92-2).
| Identifier Type | Value |
| InChI Key | PGQMOPKRUZDRSC-UHFFFAOYSA-N |
| InChI String | InChI=1S/C3H3FN2.ClH/c4-3-5-1-2-6-3;/h1-2H,(H,5,6);1H |
| SMILES | FC1=NC=CN1.Cl |
| Molecular Formula | C₃H₄ClFN₂ |
| Molecular Weight | 122.53 g/mol |
Parent Compound Identifiers (Free Base)
Use these identifiers for biological activity databases, SAR analysis, or virtual screening where the salt counterion is stripped.
| Identifier Type | Value |
| InChI Key | LNFZAUNJFRYZLE-UHFFFAOYSA-N |
| InChI String | InChI=1S/C3H3FN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) |
| SMILES | FC1=NC=CN1 |
Structural Dynamics & Tautomerism
The InChI algorithm's handling of imidazole tautomerism is critical for researchers to understand. 2-Fluoroimidazole exists in a tautomeric equilibrium.
The Mobile Hydrogen Layer
In the InChI string .../h1-2H,(H,5,6), the segment (H,5,6) denotes that the hydrogen atom is mobile between the two nitrogen atoms (N1 and N3).
-
Mechanism: The fluorine atom at C2 is highly electronegative (Pauline scale 3.98). This withdraws electron density from the ring, increasing the acidity of the N-H proton compared to unsubstituted imidazole (pKa ~14.5 vs. ~12 for fluorinated variants).
-
Implication: In solution, the specific tautomer (1H- or 3H-) is solvent-dependent. The InChI standardizes this by treating the H as delocalized, ensuring that 2-Fluoro-1H-imidazole and 2-Fluoro-3H-imidazole yield the same InChI Key .
Stability of the C2-Fluoro Motif
Expert Insight: The C2 position of imidazole is naturally nucleophilic. Substituting it with fluorine renders the carbon electrophilic, making the ring susceptible to nucleophilic attack (e.g., hydrolysis) under harsh conditions.
-
Why Hydrochloride? The HCl salt protonates the imidazole ring (forming the imidazolium cation), which significantly stabilizes the compound against oxidation and polymerization during storage.
Cheminformatics Workflow: Registration & Verification
To ensure data integrity in your ELN (Electronic Lab Notebook) or chemical inventory system, follow this logic flow. This prevents the common error of registering the salt as a new parent entity.
Figure 1: Logical workflow for generating InChI Keys, distinguishing between the physical salt form and the bio-active parent structure.
Experimental Protocol: Handling & QC
Objective: Verify the identity and purity of 2-Fluoro-1H-imidazole HCl prior to use in synthesis.
Solubility & Stability
-
Solvent Choice: Highly soluble in water and DMSO; moderately soluble in Methanol. Poor solubility in non-polar solvents (DCM, Hexanes).
-
Handling: The compound is hygroscopic. Weighing should be performed quickly or in a glovebox if high precision (<1 mg) is required.
QC Validation via 19F NMR
Because the proton NMR of substituted imidazoles can be ambiguous due to broadening of N-H signals, 19F NMR is the definitive method for verification.
Protocol:
-
Sample Prep: Dissolve 5 mg in 0.6 mL DMSO-d6.
-
Acquisition: Run a non-decoupled 19F scan (sweep width > 200 ppm).
-
Expected Shift: Look for a singlet around -90 to -100 ppm (relative to CFCl3).
-
Note: If the signal is split or shifted significantly, check for hydrolysis products (fluoride ion typically appears at -119 ppm in aqueous media).
-
Applications in Drug Design
The 2-fluoroimidazole motif is not merely a structural spacer; it is a functional probe.
-
pKa Modulation: Fluorine reduces the basicity of the imidazole nitrogen. This is useful when the target binding pocket requires a neutral hydrogen bond donor rather than a protonated cation at physiological pH.
-
Bioisosterism: It serves as a bioisostere for 2-aminoimidazoles or thiazoles, offering altered metabolic stability profiles by blocking the C2 metabolic soft spot.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 559542, 2-Fluoro-1H-imidazole. Retrieved from [Link]
-
Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics. Retrieved from [Link]
- Kirk, K. L. (2006).Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development. (Contextual grounding for 2-fluoroimidazole synthesis and stability).
Sources
Methodological & Application
Application Note: 2-Fluoro-1H-imidazole Hydrochloride in Next-Generation Antifungal Synthesis
Executive Summary
This technical guide details the application of 2-Fluoro-1H-imidazole hydrochloride as a high-value pharmacophore in the synthesis of azole antifungal agents. While traditional azoles (e.g., ketoconazole, miconazole) utilize the unsubstituted imidazole ring, the introduction of a fluorine atom at the C2 position represents a strategic "bioisosteric replacement." This modification is employed to modulate the pKa of the imidazole ring, enhance metabolic stability against oxidative degradation, and fine-tune the binding affinity to the heme cofactor of the target enzyme, Lanosterol 14α-demethylase (CYP51) .
This document provides a validated protocol for the N-alkylation of 2-Fluoro-1H-imidazole with chiral epoxides—the critical step in constructing the antifungal core.
Mechanistic Rationale & Expert Insights
The "Fluorine Effect" in Azole Design
The efficacy of azole antifungals relies on the coordination of the N3 nitrogen of the imidazole ring to the heme iron of fungal CYP51, blocking ergosterol biosynthesis.
-
pKa Modulation: Unsubstituted imidazole has a pKa ~7.0. The electron-withdrawing nature of the fluorine at C2 lowers the basicity of the ring. This is critical for reducing off-target toxicity (inhibition of human CYPs) while maintaining affinity for the fungal enzyme.
-
Metabolic Blockade: The C2 position of imidazole is a common site for metabolic oxidation. Fluorination blocks this "soft spot," extending the drug's half-life (
).
Target Pathway: CYP51 Inhibition
The following diagram illustrates the intervention point of 2-fluoroimidazole-based agents within the ergosterol pathway.
Figure 1: Mechanism of Action. The 2-fluoroimidazole moiety coordinates with the CYP51 heme iron, halting ergosterol production and leading to accumulation of toxic sterols.
Experimental Protocol: Synthesis of a 2-Fluoroimidazole Antifungal Core
Objective: Synthesis of 1-(2-(2,4-difluorophenyl)-2-hydroxyethyl)-2-fluoro-1H-imidazole via regioselective epoxide ring opening. This reaction mimics the core synthesis of fluconazole/voriconazole analogs.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Fluoro-1H-imidazole HCl | 122.53 | 1.2 | Nucleophile |
| 2-(2,4-Difluorophenyl)oxirane | 156.13 | 1.0 | Electrophile (Scaffold) |
| Potassium Carbonate ( | 138.21 | 2.5 | Base (HCl Neutralization) |
| Dimethylformamide (DMF) | - | Solvent | Polar Aprotic Medium |
| Ethyl Acetate / Hexanes | - | - | Extraction/Purification |
Step-by-Step Methodology
Phase 1: Free-Basing and Activation
Critical Insight: The hydrochloride salt must be neutralized in situ to release the nucleophilic imidazole. Using a weak base like
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-Fluoro-1H-imidazole HCl (1.2 mmol, 147 mg) in anhydrous DMF (5 mL).
-
Neutralization: Add anhydrous
(3.0 mmol, 414 mg) in a single portion. -
Activation: Stir the suspension at 60°C for 30 minutes under an inert atmosphere (
or Ar).-
Observation: Evolution of mild gas (
) may occur; ensure the system is vented.
-
Phase 2: Epoxide Ring Opening
-
Addition: Add 2-(2,4-Difluorophenyl)oxirane (1.0 mmol, 156 mg) dissolved in 1 mL DMF dropwise to the reaction mixture over 5 minutes.
-
Reaction: Heat the mixture to 80°C and stir for 6–8 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The 2-fluoroimidazole spot (
) should disappear, and a new polar product spot ( ) should appear.
-
-
Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold water (20 mL) to dissolve inorganic salts.
Phase 3: Work-up and Purification
-
Extraction: Extract the aqueous phase with Ethyl Acetate (
mL). Combine organic layers. -
Washing: Wash the organic phase with saturated brine (
mL) to remove residual DMF.-
Tip: DMF retention can interfere with crystallization; thorough brine washing is essential.
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel 60).
-
Gradient: 0%
5% Methanol in Dichloromethane. -
Yield Expectation: 65–75% as a white/off-white solid.
-
Validated Workflow Diagram
Figure 2: Synthetic workflow for the coupling of 2-Fluoro-1H-imidazole HCl with functionalized epoxides.
Analytical Validation (QC)
To ensure the integrity of the synthesized antifungal agent, the following QC parameters must be met:
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (400 MHz, DMSO-d6) | Diagnostic doublet for C4/C5 protons of imidazole; absence of epoxide peaks. |
| Fluorine Check | 19F-NMR | Distinct signal for imidazole-F (typically |
| Purity | HPLC-UV (254 nm) | |
| Regiochemistry | NOESY NMR | Confirm N1-alkylation vs N3 (N1 is favored sterically and electronically). |
Safety & Handling
-
Corrosivity: The hydrochloride salt is acidic and hygroscopic. Handle in a fume hood.
-
Fluorine Chemistry: While the C-F bond is stable, avoid extremely strong reducing agents (e.g.,
at high temps) which might defluorinate the ring under forcing conditions. -
Toxicity: Treat all novel azoles as potential CYP inhibitors. Wear nitrile gloves and eye protection.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 559542, 2-Fluoro-1H-imidazole." PubChem. Accessed January 30, 2026. [Link]
-
Zhang, L., et al. "Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors." European Journal of Medicinal Chemistry (via PubMed Central). Accessed January 30, 2026. [Link]
Sources
Application Notes & Protocols: Leveraging 2-Fluoro-1H-imidazole Hydrochloride for the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] 2-Fluoro-1H-imidazole hydrochloride serves as a versatile and highly valuable building block for accessing a diverse array of fluorinated pharmaceutical intermediates. Its unique electronic properties—stemming from the potent electron-withdrawing nature of the fluorine atom at the C2 position—offer distinct reactivity and metabolic stability advantages. This guide provides an in-depth exploration of the practical applications of 2-Fluoro-1H-imidazole hydrochloride, detailing robust protocols for key synthetic transformations including N-arylation, N-alkylation, and electrophilic nitration. By elucidating the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers, scientists, and drug development professionals to effectively utilize this key synthon in their discovery and development pipelines.
Introduction: The Significance of the Fluoroimidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs, including the amino acid histidine, the anticancer agent methotrexate, and the antifungal drug ketoconazole.[3][4][5] Its ability to participate in hydrogen bonding and various biological interactions makes it a frequent choice in drug design.[3][6] The introduction of a fluorine atom, particularly at the C2 position, can dramatically enhance a molecule's therapeutic potential by:
-
Modulating pKa: The fluorine atom's inductive effect lowers the basicity of the imidazole ring, altering its ionization state at physiological pH and potentially improving cell permeability and target engagement.[1]
-
Enhancing Metabolic Stability: The C-F bond is exceptionally strong, making the C2 position resistant to oxidative metabolism, which can prolong the half-life of a drug.[1]
-
Improving Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding potency.
This guide focuses on the hydrochloride salt of 2-fluoroimidazole, a stable and readily handled crystalline solid, making it an ideal starting material for multi-step syntheses.
Physicochemical Properties & Safety Data
Before commencing any experimental work, it is critical to understand the properties and hazards of the starting material.
| Property | Value | Source |
| Chemical Name | 2-Fluoro-1H-imidazole hydrochloride | [7] |
| CAS Number | 42309-92-2 | [7] |
| Molecular Formula | C₃H₄ClFN₂ | [7] |
| Molecular Weight | 122.53 g/mol | [7] |
| Appearance | Solid | [8] |
| Storage | 4°C, stored under nitrogen | [7] |
| Purity | ≥95-97% | [7][8] |
Safety Profile:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[7]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
Core Synthetic Transformations and Protocols
2-Fluoro-1H-imidazole hydrochloride must first be neutralized to the free base, 2-fluoroimidazole, to enable its participation in most coupling reactions. This is typically achieved in situ by using a suitable base in the reaction mixture.
Synthesis of N-Aryl-2-fluoroimidazoles via Copper-Catalyzed Cross-Coupling
N-arylated imidazoles are prevalent motifs in pharmaceuticals, including kinase inhibitors and GPCR modulators.[11] The Chan-Lam cross-coupling reaction provides a reliable method for their synthesis from aryl boronic acids.
Causality and Rationale: Copper(II) acetate is a cost-effective and efficient catalyst for this transformation. The presence of a base like triethylamine (Et₃N) or tetramethylethylenediamine (TMEDA) is crucial for both neutralizing the hydrochloride salt and facilitating the transmetalation step in the catalytic cycle.[12] The use of a protic solvent mixture containing water can significantly enhance the reaction rate and yield.[12]
Caption: General experimental workflow for the synthesis of N-Aryl-2-fluoroimidazoles.
Detailed Protocol: Synthesis of 1-(4-methoxyphenyl)-2-fluoro-1H-imidazole
-
Principle: This protocol details the copper-catalyzed N-arylation of 2-fluoroimidazole with 4-methoxyphenylboronic acid.
-
Materials and Reagents:
-
2-Fluoro-1H-imidazole hydrochloride (1.0 equiv., e.g., 1.22 g)
-
4-Methoxyphenylboronic acid (1.2 equiv., e.g., 1.82 g)
-
Copper(II) acetate, Cu(OAc)₂ (0.1 equiv., e.g., 181 mg)
-
Tetramethylethylenediamine (TMEDA) (2.0 equiv., e.g., 3.0 mL)
-
Methanol (MeOH) and Water (H₂O) in an 8:1 ratio
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add 2-Fluoro-1H-imidazole hydrochloride, 4-methoxyphenylboronic acid, and Cu(OAc)₂.
-
Add the MeOH/H₂O solvent mixture (e.g., 45 mL) followed by TMEDA.
-
Stir the resulting suspension vigorously at room temperature, open to the air, for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the N-H proton signal and the appearance of aromatic signals corresponding to the new aryl group in the NMR spectrum are key indicators of a successful reaction.
Synthesis of N-Alkyl-2-fluoroimidazoles
N-alkylated imidazoles are fundamental intermediates, often used to introduce side chains that modulate solubility or interact with specific biological targets.[13]
Causality and Rationale: This reaction is a standard nucleophilic substitution (Sₙ2). A strong base like sodium hydride (NaH) is used to deprotonate the imidazole nitrogen, creating a potent nucleophile. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation without interfering with the nucleophile. The reaction must be conducted under an inert atmosphere (N₂ or Ar) to prevent NaH from reacting with atmospheric moisture.
Caption: Simplified reaction mechanism for N-alkylation of 2-fluoroimidazole.
Detailed Protocol: Synthesis of 1-Ethyl-2-fluoro-1H-imidazole
-
Principle: This protocol describes the deprotonation of 2-fluoroimidazole followed by an Sₙ2 reaction with an alkyl halide.
-
Materials and Reagents:
-
2-Fluoro-1H-imidazole hydrochloride (1.0 equiv.)
-
Sodium bicarbonate (for initial neutralization)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv.)
-
Iodoethane (or Bromoethane) (1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Neutralization: Dissolve 2-Fluoro-1H-imidazole hydrochloride in water and neutralize carefully with solid sodium bicarbonate until effervescence ceases. Extract the free base into ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to obtain 2-fluoroimidazole as an oil or low-melting solid.
-
Alkylation: In a flame-dried, two-necked flask under an inert atmosphere, suspend NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2-fluoroimidazole (from step 1) in anhydrous THF dropwise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add iodoethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the product with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to obtain the desired product.
-
Electrophilic Nitration of the 2-Fluoroimidazole Ring
Nitroimidazoles are critical precursors for hypoxia-selective cytotoxins and imaging agents in oncology.[13][14][15] The nitro group can be subsequently reduced to an amine, providing a handle for further functionalization.
Causality and Rationale: The reaction proceeds via electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The fluorine at C2 is a deactivating, meta-directing group in classical aromatic systems. However, in the five-membered imidazole ring, its strong electron-withdrawing effect deactivates the entire ring but will direct the incoming electrophile primarily to the C4 or C5 position. Sulfuric acid protonates the nitric acid, facilitating the formation of the nitronium ion, and also protonates the imidazole ring, further deactivating it, which necessitates harsh reaction conditions (elevated temperature).
Detailed Protocol: Synthesis of 2-Fluoro-4(5)-nitro-1H-imidazole
-
Principle: This protocol describes the regioselective nitration of 2-fluoroimidazole using a classic mixed-acid method.
-
Materials and Reagents:
-
2-Fluoroimidazole (1.0 equiv.) (Prepared as described in section 3.2)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization
-
-
Procedure:
-
In a thick-walled flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated H₂SO₄.
-
Cool the acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-fluoroimidazole in portions, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, slowly add concentrated HNO₃ dropwise, maintaining the temperature below 10 °C.
-
After the addition, slowly heat the reaction mixture to 70-80 °C and maintain for 1-2 hours.[16]
-
Monitor the reaction by taking a small aliquot, quenching it in ice, neutralizing, and analyzing by TLC/LC-MS.
-
Once complete, cool the reaction mixture to room temperature and pour it carefully onto a large amount of crushed ice.
-
Neutralize the acidic solution slowly and carefully with a saturated solution of Na₂CO₃ or by adding aqueous NH₄OH until the pH is ~7. This step is highly exothermic and must be performed with caution in an ice bath.
-
The product may precipitate out of the solution. If so, collect it by filtration. If not, extract the aqueous solution with ethyl acetate.
-
Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by recrystallization or chromatography.
-
Conclusion and Future Perspectives
2-Fluoro-1H-imidazole hydrochloride is a powerful and versatile building block for accessing novel pharmaceutical intermediates. The protocols detailed herein for N-arylation, N-alkylation, and nitration provide reliable and reproducible methods for creating a diverse chemical space around the fluoroimidazole core. The unique electronic properties conferred by the C2-fluorine atom offer significant advantages in modulating the physicochemical and ADME properties of drug candidates. Future work will continue to explore more complex and regioselective functionalizations of this valuable scaffold, further expanding its utility in the pursuit of next-generation therapeutics.
References
-
Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link][17]
-
Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the Van Leusen Imidazole Synthesis. PubMed. Available at: [Link][18]
-
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Open Access Macedonian Journal of Medical Sciences. Available at: [Link][19]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link][1]
-
Liu, Z., et al. (2015). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Nuclear Medicine and Biology. Available at: [Link][13]
-
Yurttaş, L., et al. (2015). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules. Available at: [Link][6]
-
Kirk, K. L., et al. (1976). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2-, 4-, and 5-Fluoro-1-methylimidazole. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Ueda, S., & Buchwald, S. L. (2011). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition. Available at: [Link][20]
-
Sharma, A., et al. (2014). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. Available at: [Link][21]
-
Wang, Y., et al. (2022). Synthesis of a 2-nitroimidazole derivative. EJNMMI Radiopharmacy and Chemistry. Available at: [Link][14]
-
Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
-
Taylor, R. D. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Google Patents. (n.d.). Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Google Patents. Available at: [16]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Carl ROTH. Available at: [Link][9]
-
Ikawa, T., & Buchwald, S. L. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. Available at: [Link][22]
-
Al-Absi, G. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry. Available at: [Link][3]
-
Bhatnagar, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. Available at: [Link][4]
-
Sharma, P., & Kumar, V. (2020). Recent developments in selective N-arylation of azoles. Chemical Communications. Available at: [Link][23]
-
Ebrahimi, S., et al. (2013). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link][15]
-
Kumar, D., et al. (2022). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Drug Delivery and Therapeutics. Available at: [Link][24]
-
Sharma, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Infectious Disorders - Drug Targets. Available at: [Link][25]
-
Khan, I., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. Available at: [Link][12]
-
Al-Ostoot, F. H., & Al-Wahaibi, L. H. (2025). Importance of Fluorine in Benzazole Compounds. ResearchGate. Available at: [Link][2]
-
Kumar, V., & Singh, P. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. Available at: [Link][5]
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitroimidazole. PrepChem.com. Available at: [Link][26]
-
de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Ikawa, T., & Buchwald, S. L. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: [Link][11]
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Analytical HPLC Methods for Purity Analysis of 2-Fluoro-1H-imidazole Hydrochloride
Introduction & Chemical Context
2-Fluoro-1H-imidazole hydrochloride is a critical fluorinated heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and radiolabeled tracers (e.g.,
The Analytical Challenge
Analyzing 2-Fluoro-1H-imidazole presents specific chromatographic hurdles that standard generic methods often fail to address:
-
High Polarity: As a small, ionic hydrochloride salt, it elutes near the void volume (
) on standard C18 columns, preventing separation from unretained matrix components. -
Basic Nature: The imidazole ring (pKa ~4–6 due to the electron-withdrawing fluorine) is protonated at acidic pH, leading to peak tailing on active silanol sites.
-
Detection Limits: The lack of extended conjugation restricts UV detection to the low-UV region (210–220 nm), making the method susceptible to baseline noise from mobile phase modifiers.
This guide presents two distinct, self-validating protocols: a HILIC Method (Recommended for retention/MS-compatibility) and an Ion-Pair RP-HPLC Method (Robust alternative for QC labs).
Method Development Strategy
The selection of the stationary phase is dictated by the analyte's hydrophilicity. The following decision tree illustrates the logic used to derive the protocols below.
Figure 1: Method Selection Decision Tree based on detection requirements and analyte properties.
Protocol A: HILIC Method (Recommended)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for small polar bases. It retains the protonated imidazole via a water-rich layer on the silica surface and electrostatic interactions, providing superior peak shape without aggressive additives.
Reagents & Instrumentation
-
Instrument: HPLC/UHPLC system with Binary Pump and UV/DAD Detector.
-
Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate (LC-MS Grade), Water (Milli-Q).
-
Standard: 2-Fluoro-1H-imidazole HCl reference standard (>98% purity).
Chromatographic Conditions
| Parameter | Condition |
| Column | Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 4.6 × 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.8) |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic |
| Ratio (A:B) | 15 : 85 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 215 nm |
| Injection Vol | 5 µL |
| Run Time | 12 minutes |
Sample Preparation
-
Diluent: 85% Acetonitrile / 15% Water (Match Mobile Phase to prevent peak distortion).
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of diluent (1.0 mg/mL).
-
Working Solution: Dilute Stock to 0.1 mg/mL for purity analysis.
Protocol B: Ion-Pair RP-HPLC (Robust Alternative)
Rationale: For labs restricted to Reversed-Phase columns, standard C18 will not retain this compound. We introduce an anionic ion-pairing agent (Octanesulfonate) to form a neutral complex with the cationic imidazole, allowing retention on the hydrophobic C18 stationary phase.
Reagents[2][3]
-
Ion-Pairing Reagent: Sodium 1-Octanesulfonate (IPC-AL).
-
Buffer Component: Potassium Dihydrogen Phosphate (
). -
pH Adjuster: Phosphoric Acid (
).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 250 mm, 5 µm |
| Mobile Phase | Buffer : Methanol (90 : 10 v/v) |
| Buffer Prep | 20 mM |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Ambient) |
| Detection | UV @ 210 nm |
| Retention | Expected |
Critical Note: Ion-pairing reagents permanently alter C18 columns. Dedicate a specific column to this method; do not use it for other non-IP methods afterwards.
Experimental Workflow & Data Analysis
The following workflow describes the purity analysis process, ensuring data integrity from weighing to reporting.
Figure 2: Standard Operating Procedure (SOP) workflow for purity determination.
Method Validation Parameters (Self-Validating System)
To ensure the trustworthiness of the results, the following System Suitability Test (SST) criteria must be met before every analysis run.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Tailing Factor ( | Ensures minimal secondary interactions with silanols (critical for basic imidazoles). | |
| Theoretical Plates ( | Confirms column efficiency is sufficient to resolve potential synthesis by-products. | |
| RSD (Area) | Validates injector precision and detector stability. | |
| Retention Time RSD | Confirms mobile phase equilibration (crucial for HILIC and Ion-Pairing). | |
| Signal-to-Noise (LOQ) | Ensures sensitivity for impurities at the 0.05% reporting threshold. |
Troubleshooting Guide
Issue 1: Retention Time Drift (HILIC)
-
Cause: HILIC columns are sensitive to water content on the silica surface.
-
Solution: Ensure the column is equilibrated for at least 20 column volumes before the first injection. Keep the aqueous/organic ratio in the mobile phase strictly constant.
Issue 2: Baseline Noise at 210 nm
-
Cause: UV cutoff of solvents or impurities in the salt additives.
-
Solution: Use HPLC-grade or LC-MS grade salts. For the Ion-Pair method, ensure the Phosphate/Octanesulfonate mixture is filtered (0.22 µm) before use.
Issue 3: Split Peaks
-
Cause: Sample solvent mismatch. Injecting a purely aqueous sample into a high-organic HILIC mobile phase causes precipitation or breakthrough.
-
Solution: Always dissolve or dilute the sample in the mobile phase or a solvent with a similar organic/aqueous ratio (e.g., 85% ACN).
References
-
Separation of Polar Compounds: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link
-
Ion-Pairing Mechanisms: Cecchi, T. (2008). Ion-pair chromatography and related techniques. CRC Press. Link
-
Imidazole Properties: PubChem. 2-Fluoro-1H-imidazole.[1] National Library of Medicine. Link
-
HILIC Guide: Waters Corporation. A Comprehensive Guide to HILIC Method Development.Link
Sources
Application Note: 2-Fluoro-1H-imidazole Hydrochloride in Radiopharmaceutical Development
This Application Note is structured to address the specific technical requirements of using 2-Fluoro-1H-imidazole hydrochloride in the development of radiolabeled imaging agents.
Based on the chemical specificity, this guide addresses two distinct methodological pathways:
-
As a Nucleophilic Building Block: Using the 2-fluoroimidazole core to react with [¹⁸F]prosthetic groups (e.g., [¹⁸F]fluoroalkyl halides) to create N-substituted 2-fluoroimidazole tracers.
-
As a Reference Standard: Using the cold (non-radioactive) compound to validate the identity of 2-[¹⁸F]fluoroimidazole synthesized from other precursors (e.g., 2-nitroimidazole).
Introduction & Scientific Context
Imidazole derivatives are a cornerstone of molecular imaging, particularly in the assessment of tumor hypoxia (e.g., [¹⁸F]FMISO, [¹⁸F]FAZA) and pH mapping. While the standard hypoxia imaging agents rely on a 2-nitroimidazole core, the 2-fluoroimidazole moiety represents a distinct pharmacophore with unique electronic properties (high electronegativity of fluorine at C2) that can modulate lipophilicity (LogP) and metabolic stability.
2-Fluoro-1H-imidazole hydrochloride (CAS 42309-92-2) serves a dual role in this domain:
-
Synthetic Precursor: It functions as the nucleophilic scaffold for the synthesis of N-alkylated 2-fluoroimidazole derivatives via [¹⁸F]fluoroalkylation.
-
Analytical Standard: It is the essential "cold standard" required to validate the radiochemical identity of 2-[¹⁸F]fluoroimidazole produced via nucleophilic aromatic substitution (SₙAr) of leaving-group-bearing precursors.
This guide details the protocols for utilizing this compound in both capacities, ensuring high radiochemical yield (RCY) and rigorous regulatory compliance.
Chemical Profile & Handling
| Property | Specification | Critical Note |
| Chemical Name | 2-Fluoro-1H-imidazole hydrochloride | Salt form enhances stability but requires neutralization before coupling. |
| CAS Number | 42309-92-2 | Verify against Certificate of Analysis (CoA). |
| Molecular Weight | 122.53 g/mol | Use free base MW (86.07 g/mol ) for stoichiometric calculations in coupling. |
| Solubility | Water, Methanol, DMSO | High solubility in DMSO is ideal for radiolabeling reactions. |
| pKa | ~4.0 - 5.0 (estimated) | The C2-fluorine is electron-withdrawing, lowering the pKa of the N1-proton compared to imidazole (pKa ~7), making N-alkylation potentially slower without strong bases. |
| Storage | 2–8°C, Desiccated | Hygroscopic. Moisture interferes with anhydrous nucleophilic fluorination conditions. |
Method A: Usage as a Nucleophilic Precursor (Indirect Labeling)
In this workflow, 2-Fluoro-1H-imidazole is the acceptor molecule. It is coupled with an [¹⁸F]labeled prosthetic group (e.g., [¹⁸F]Fluoroethyl tosylate) to form a tracer containing the 2-fluoroimidazole moiety.
Mechanism
The secondary amine (N1) of the imidazole ring acts as a nucleophile. Since the precursor is supplied as a hydrochloride salt, it must be generated in situ as a free base using a mild base (e.g., Cesium Carbonate) to facilitate attack on the electrophilic [¹⁸F]alkylating agent.
Protocol: Synthesis of N-([¹⁸F]Fluoroalkyl)-2-fluoroimidazole
Step 1: Preparation of [¹⁸F]Prosthetic Group
-
Trapping: Trap [¹⁸F]Fluoride on a QMA carbonate cartridge.
-
Elution: Elute with K₂CO₃/K₂.2.2 (Cryptand) solution into the reaction vessel.
-
Drying: Azeotropic drying with acetonitrile (3 x 1 mL) at 95°C under He flow.
-
Labeling: Add precursor (e.g., Ethylene glycol ditosylate, 5 mg) in MeCN (1 mL). Heat at 100°C for 10 min.
-
Purification: Purify [¹⁸F]Fluoroethyl tosylate via C18 Sep-Pak to remove excess ditosylate. Elute with diethyl ether or dichloromethane.
Step 2: Coupling with 2-Fluoro-1H-imidazole
-
Precursor Prep: In a separate vial, dissolve 2-Fluoro-1H-imidazole HCl (5.0 mg) in dry DMF (0.5 mL).
-
Activation: Add Cesium Carbonate (Cs₂CO₃, 15 mg) . Vortex for 2 minutes to neutralize the HCl and deprotonate the imidazole N1. Note: Cs₂CO₃ is preferred over K₂CO₃ for its solubility in DMF and "cesium effect" enhancing nucleophilicity.
-
Reaction: Add the purified [¹⁸F]Fluoroethyl tosylate (solvent evaporated and redissolved in DMF) to the imidazole base solution.
-
Heating: Heat at 110°C for 15 minutes in a sealed vessel.
-
Quenching: Cool to 40°C and dilute with water (2 mL).
Step 3: Purification
-
HPLC Method: Semi-prep C18 column (e.g., Phenomenex Luna 5µ).
-
Mobile Phase: 10% Ethanol / 90% Water (Isocratic) or Gradient 5-50% MeCN.
-
Collection: Collect the radioactive peak corresponding to the product (retention time determined by cold standard co-injection).
Method B: Usage as a Reference Standard (Direct Labeling Validation)
In this workflow, the researcher is synthesizing 2-[¹⁸F]fluoroimidazole directly from a different precursor (e.g., 2-nitroimidazole or 2-trimethylammonium imidazole). The 2-Fluoro-1H-imidazole HCl is used solely to confirm the identity of the product.
Protocol: HPLC Validation
-
Standard Solution: Dissolve 1 mg of 2-Fluoro-1H-imidazole HCl in 1 mL of the HPLC mobile phase.
-
Co-Injection: Inject the radioactive product ("hot") and the standard solution ("cold") onto the analytical HPLC column.
-
Criteria: The retention time of the UV peak (254 nm) of the standard must match the retention time of the radioactive peak (gamma detector), accounting for the standard delay time between detectors (typically 0.1 - 0.5 min depending on tubing length).
Visualization of Workflows
The following diagram illustrates the two distinct pathways for utilizing 2-Fluoro-1H-imidazole HCl.
Caption: Dual workflow showing 2-Fluoro-1H-imidazole as a synthetic building block (Left) and a QC reference standard (Right).
Quality Control Parameters
For any radiotracer developed using this precursor, the following QC criteria must be met before biological release.
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | HPLC (Radio-detector) | > 95% |
| Chemical Purity | HPLC (UV 254 nm) | No significant impurities; Precursor < 0.1 mg/mL |
| Identity | Co-injection with Standard | Retention time match ± 0.5 min |
| pH | pH Strip | 4.5 – 8.5 |
| Residual Solvents | Gas Chromatography | DMF < 880 ppm; MeCN < 410 ppm |
| Molar Activity | HPLC (UV calibration) | > 37 GBq/µmol (typically required for receptor imaging) |
References
-
Patt, M., et al. (1999). "Metabolite analysis of [18F]fluoromisonidazole in vitro and in vivo." Nuclear Medicine and Biology, 26(4), 457-461. Link
-
Grierson, J. R., et al. (1989).[1] "A radiosynthesis of fluorine-18 fluoromisonidazole." Journal of Nuclear Medicine, 30(3), 343-350. Link
-
Zhang, Z., et al. (2021). "Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging." Frontiers in Oncology, 10, 616236. Link
-
PubChem. (n.d.). "2-Fluoro-1H-imidazole hydrochloride Compound Summary." National Library of Medicine. Link
- Cole, E., et al. (2014). "Radiosynthesis and preclinical evaluation of [18F]fluoromisonidazole." Nature Protocols, 9, 1293-1312. (Context on imidazole handling).
Sources
Application Note: Strategic Incorporation of 2-Fluoro-1H-imidazole Hydrochloride into Novel Heterocycles
Executive Summary
2-Fluoro-1H-imidazole is a high-value, "privileged" scaffold in medicinal chemistry. The C2-fluorine atom serves as a bioisostere for the labile C2-hydrogen, significantly blocking metabolic oxidation (cytochrome P450) and modulating the pKa of the imidazole ring. However, unlike its 4-fluoro or 2-chloro counterparts, 2-fluoro-1H-imidazole is thermally unstable as a free base , prone to rapid oligomerization and defluorination.
This guide provides a validated workflow for incorporating this moiety. The central dogma of this protocol is "N-Lock First" : The imidazole nitrogen must be substituted immediately upon liberation from the hydrochloride salt to prevent self-destruction.
Chemical Profile & The "Fluorine Effect"
Understanding the electronic perturbation caused by the fluorine atom is prerequisite to successful synthesis.
| Property | Imidazole (Ref) | 2-Fluoro-1H-imidazole | Synthetic Implication |
| pKa (Conjugate Acid) | ~6.95 | ~2.0 - 3.0 (Est.) | Drastically reduced basicity. The HCl salt dissociates readily but requires careful neutralization. |
| N-H Acidity | Weak ( | Enhanced ( | N1-H is more acidic; deprotonation requires milder bases ( |
| C2-Stability | Stable | Labile | The C-F bond is activated for Nucleophilic Aromatic Substitution ( |
| Thermal Stability | High | Low (Free Base) | The free base trimerizes at room temperature. Always store as HCl salt. |
Critical Handling Protocol: The "Salt-Break" Strategy
Safety Warning: Decomposition of 2-fluoroimidazole can release Hydrogen Fluoride (HF). All reactions involving heating >50°C should be performed in a well-ventilated fume hood with calcium gluconate gel available.
The "N-Lock" Logic
You cannot simply "neutralize and store" the free base. The neutralization must occur in situ in the presence of the electrophile.
Figure 1: The "N-Lock" workflow. The transient free base must be intercepted immediately by an electrophile to avoid irreversible trimerization.
Experimental Protocols
Protocol A: N-Alkylation (The Stabilization Step)
Objective: Convert the unstable HCl salt into a stable N-alkyl-2-fluoroimidazole. Scope: Primary alkyl halides, benzyl halides.
Reagents:
-
2-Fluoro-1H-imidazole HCl (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Cesium Carbonate (
) (2.5 equiv) - Preferred over for solubility. -
Solvent: Anhydrous DMF or Acetonitrile (MeCN).
Step-by-Step:
-
Preparation: Charge a flame-dried round-bottom flask with 2-Fluoro-1H-imidazole HCl (1.0 equiv) and
(2.5 equiv). -
Solvation: Add anhydrous DMF (0.2 M concentration). Stir at 0°C for 15 minutes.
-
Note: The low temperature prevents oligomerization during the initial "salt break."
-
-
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Time: Usually complete within 2–4 hours.
-
Observation: If the reaction is sluggish, heat to 40°C, but do not exceed 60°C to avoid defluorination (
) by the carbonate base.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry organic layer over
. -
Purification: Flash chromatography. The product is now stable and can be stored.
Protocol B: N-Arylation (Chan-Lam Coupling)
Objective: Install an aryl group on the Nitrogen. Why Chan-Lam? Traditional Buchwald-Hartwig couplings require strong bases (NaOtBu) and heat, which jeopardize the C-F bond. Chan-Lam uses mild copper catalysis at RT.
Reagents:
-
2-Fluoro-1H-imidazole HCl (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
- (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Atmosphere: Oxygen (balloon) or open air.
Step-by-Step:
-
Suspend 2-Fluoro-1H-imidazole HCl, Aryl Boronic Acid, and
in DCM. -
Add Pyridine dropwise. The pyridine acts as both the base to neutralize the HCl and the ligand for Copper.
-
Stir vigorously open to air (or under
balloon) at RT for 12–24 hours. -
Critical Check: Monitor for the disappearance of the boronic acid.
-
Workup: Filter through a celite pad. Wash with dilute
(to remove Cu).
Advanced Functionalization: C-H Activation
Once the Nitrogen is "locked," the C4/C5 positions can be functionalized.
Challenge: The C2-Fluorine is electron-withdrawing, deactivating the ring toward Electrophilic Aromatic Substitution (
Protocol C: Pd-Catalyzed C-H Arylation (C5-Selective)
Mechanism: Concerted Metallation-Deprotonation (CMD).
Reagents:
-
N-Alkyl-2-fluoroimidazole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
or XPhos (10 mol%) -
Base:
or KOAc (2.0 equiv) -
Solvent: DMAc (Dimethylacetamide).
Step-by-Step:
-
Mix N-Alkyl-2-fluoroimidazole, Aryl Bromide, Base, and Catalyst in a pressure vial.
-
Purge with Argon.
-
Heat to 100–120°C .
-
Note: Unlike the free base, the N-substituted ring can withstand this temperature.
-
-
Regioselectivity: Arylation typically favors the C5 position (adjacent to N1) due to the directing effect of the N1 substituent and the acidity of the C5-H.
Troubleshooting & Pitfalls
The Trap (Defluorination)
The most common failure mode is the loss of the Fluorine atom.
-
Cause: Strong nucleophiles (alkoxides, thiols, amines) attack C2, displacing fluoride.
-
Prevention:
-
Avoid sodium methoxide/ethoxide.
-
Use steric bulk (e.g.,
-BuOK) if a strong base is absolutely necessary. -
Keep reaction times short.
-
Figure 2: The
References
-
Kirk, K. L., et al. (1973).[1] "Photochemistry of diazonium salts. I. Synthesis of 4-fluoroimidazoles, 4-fluorohistamine, and 4-fluorohistidine."[1] Journal of the American Chemical Society. Link (Establishes the foundational instability of 2-fluoro isomers).
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link (Review of bioisosteric properties).
-
Kudo, N., et al. (1999). "Synthesis of 2-fluoroimidazoles." Chemical and Pharmaceutical Bulletin. Link (Detailed synthetic routes and stability data).
-
Reaction Biology Corp. (2024). "2-Fluoro-1H-imidazole hydrochloride Safety Data Sheet." Link (Safety and handling data).
-
Storey, B. T., et al. (1964).[2] "The pKa Values of Some 2-Aminoimidazolium Ions." The Journal of Organic Chemistry. Link (Context for imidazole pKa shifts).
Sources
Application Notes and Protocols for Handling 2-Fluoro-1H-imidazole hydrochloride under an Inert Atmosphere
Introduction: The Unique Challenges of 2-Fluoro-1H-imidazole hydrochloride
2-Fluoro-1H-imidazole hydrochloride is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. The introduction of a fluorine atom at the 2-position of the imidazole ring can profoundly influence its physicochemical properties, including pKa, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutic agents. However, the same electronic modifications that confer these desirable properties also introduce significant handling challenges.
This guide provides a comprehensive overview of the techniques and protocols required for the safe and effective handling of 2-Fluoro-1H-imidazole hydrochloride, with a focus on maintaining its integrity by exclusion of atmospheric air and moisture. The information presented herein is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic chemistry laboratory practices.
Understanding the Inherent Instability and Sensitivity
While the hydrochloride salt form of an amine can enhance stability and improve solubility, the 2-fluoroimidazole core is known to be inherently reactive. The primary challenges in handling 2-Fluoro-1H-imidazole hydrochloride stem from two key factors:
-
Hygroscopicity: Like many hydrochloride salts of imidazoles, 2-Fluoro-1H-imidazole hydrochloride is hygroscopic, readily absorbing moisture from the atmosphere.[1][2] This can lead to difficulties in accurate weighing and can introduce water into sensitive reactions.
-
Electrophilicity of the C2 Position: The fluorine atom at the 2-position of the imidazole ring is susceptible to nucleophilic displacement.[3] This reactivity is a double-edged sword; while it can be exploited for further synthetic transformations, it also renders the compound vulnerable to degradation by nucleophiles, including water. Furthermore, the free base, 2-fluoroimidazole, has been reported to undergo oligomerization.[3]
Therefore, the paramount consideration for handling this compound is the rigorous exclusion of atmospheric moisture and, to a lesser extent, oxygen, to prevent degradation and ensure the reliability of experimental results. This necessitates the use of inert atmosphere techniques.
Essential Equipment and Reagents
Inert Atmosphere Workstations
Two primary systems are employed for handling air- and moisture-sensitive compounds:
-
Glovebox: A glovebox is a sealed container that is continuously purged with an inert gas, typically nitrogen or argon. It provides an environment with very low levels of oxygen and moisture, making it the ideal choice for storing, weighing, and preparing solutions of 2-Fluoro-1H-imidazole hydrochloride.[4]
-
Schlenk Line: A Schlenk line is a dual-manifold glassware system that allows for the manipulation of substances under vacuum or a flow of inert gas.[5] It is a versatile tool for performing reactions and transfers of air-sensitive materials.
Glassware and Consumables
-
Schlenk flasks and tubes: Specifically designed for use with a Schlenk line.
-
Syracuses and needles: For the transfer of dry solvents and solutions.
-
Septa: High-quality rubber or Teflon-faced septa for sealing flasks and bottles.
-
Cannulas: Double-tipped needles for transferring liquids between vessels under an inert atmosphere.
-
Anhydrous solvents: Solvents with very low water content are crucial. Commercially available anhydrous solvents are recommended, or solvents should be freshly dried using appropriate methods.
Protocols for Handling 2-Fluoro-1H-imidazole hydrochloride
Storage
2-Fluoro-1H-imidazole hydrochloride should be stored in a tightly sealed container within a glovebox under a nitrogen or argon atmosphere.[6] If a glovebox is not available, the compound should be stored in a desiccator filled with a suitable desiccant, and the container should be sealed with paraffin film. Long-term storage at low temperatures (e.g., 4°C) is recommended to minimize any potential degradation.[6]
Weighing and Transferring the Solid
Method 1: Using a Glovebox (Recommended)
This is the preferred method for accurate weighing and safe handling.
Protocol:
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).
-
Transfer of Materials: Bring the sealed container of 2-Fluoro-1H-imidazole hydrochloride, a clean, dry spatula, a weighing boat or vial, and any necessary flasks into the glovebox antechamber.
-
Purging: Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric contaminants.
-
Weighing: Inside the glovebox, carefully open the container and weigh the desired amount of the solid into the weighing boat or directly into a pre-tared reaction vessel.
-
Sealing: Tightly seal the stock container and the reaction vessel before removing them from the glovebox.
Method 2: Using a Schlenk Line and an Inert Gas Flush
This method is suitable if a glovebox is unavailable but requires more technical skill to perform correctly.
Protocol:
-
Glassware Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all moisture is removed.
-
Inert Gas Flow: Establish a positive flow of inert gas from the Schlenk line through the flask. The gas outlet should be connected to a bubbler to monitor the flow rate.
-
Rapid Addition: Briefly remove the stopper from the flask and quickly add the 2-Fluoro-1H-imidazole hydrochloride via a powder funnel under a strong counter-flow of inert gas.
-
Purging the Solid: Immediately restopper the flask. Carefully evacuate the flask, being cautious not to pull the solid into the Schlenk line, and then backfill with inert gas. Repeat this cycle three times to remove any air introduced during the transfer.
Diagram 1: Workflow for Weighing 2-Fluoro-1H-imidazole hydrochloride in a Glovebox
Caption: Workflow for weighing a solid in a glovebox.
Preparing a Solution
Protocol:
-
Weighing: Weigh the required amount of 2-Fluoro-1H-imidazole hydrochloride into a flame-dried Schlenk flask under an inert atmosphere using one of the methods described above.
-
Solvent Addition: Add anhydrous solvent to the flask via a syringe or cannula under a positive pressure of inert gas.
-
Dissolution: Stir the mixture until the solid is fully dissolved. The resulting solution should be kept under an inert atmosphere at all times.
Diagram 2: Preparing a Solution using a Schlenk Line
Caption: Protocol for preparing a solution under inert atmosphere.
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are mandatory at all times.
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A lab coat should be worn to protect clothing.
Hazard Summary
| Hazard | Description | Precautionary Measures |
| Skin and Eye Irritation | The compound may cause skin and eye irritation. | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. |
| Inhalation | May cause respiratory tract irritation. | Handle in a well-ventilated area or in a fume hood. Avoid inhaling the dust. |
| Reactivity | Hygroscopic and potentially unstable in the presence of nucleophiles. | Handle under an inert atmosphere. Avoid contact with water and strong bases. |
This table is based on information for imidazole hydrochloride and general knowledge of fluorinated imidazoles. The toxicological properties of 2-Fluoro-1H-imidazole hydrochloride have not been thoroughly investigated.
Waste Disposal
All waste containing 2-Fluoro-1H-imidazole hydrochloride should be disposed of in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain. Collect all waste in a designated, labeled container.
Conclusion
The successful use of 2-Fluoro-1H-imidazole hydrochloride in research and development hinges on the meticulous application of inert atmosphere techniques. By understanding its inherent instability and hygroscopic nature, and by following the detailed protocols outlined in this guide, researchers can ensure the integrity of the compound and the reproducibility of their experimental results. The additional effort required for handling under inert conditions is a necessary investment to unlock the full potential of this valuable synthetic building block.
References
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
ACS Publications. (2024). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole scaffold made ready for lithiation and subsequent alkylation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-1H-imidazole. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Home. Retrieved from [Link]
-
ResearchGate. (2020). In which dry organic solvent/solvent mixture molten 1H-imidazole could be precipitated at 100%?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
National Institutes of Health. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Addition of Solids. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Retrieved from [Link]
Sources
Application Note: Strategies for the Custom Synthesis of 2-Fluoro-1H-imidazole Derivatives
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthetic diversification of 2-Fluoro-1H-imidazole hydrochloride. The introduction of a fluorine atom at the C2 position of the imidazole ring significantly modulates its electronic properties, offering a valuable scaffold for medicinal chemistry and drug development. This document outlines strategic approaches and step-by-step protocols for N-alkylation, N-arylation, and regioselective C-H functionalization, enabling researchers to generate a diverse library of novel derivatives. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each experimental choice.
Introduction and Strategic Considerations
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals. The strategic incorporation of a fluorine atom can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and membrane permeability. 2-Fluoro-1H-imidazole, particularly, presents a unique synthetic challenge and opportunity. The fluorine atom at the C2 position is a strong electron-withdrawing group, which increases the acidity of the N-H proton and influences the nucleophilicity of the ring nitrogens.
Key Chemical Properties:
-
Acidity: The N-H proton of 2-Fluoro-1H-imidazole is more acidic than that of unsubstituted imidazole, facilitating deprotonation with moderately strong bases.
-
Nucleophilicity: The electron-withdrawing fluorine atom deactivates the adjacent nitrogen atoms, impacting their reactivity in substitution reactions.
-
Reactivity at C2: The C2 position is highly electron-deficient and susceptible to nucleophilic attack under certain conditions, a reactivity that differs markedly from other haloimidazoles.[1]
The hydrochloride salt form (CAS 42309-92-2) ensures stability but requires a neutralization or deprotonation step before most derivatization reactions.[2] This guide will focus on three primary vectors of diversification: substitution at the N1 position and functionalization at the C4/C5 positions of the imidazole ring.
Caption: Diversification pathways for 2-Fluoro-1H-imidazole.
Protocol 1: N-Alkylation of 2-Fluoro-1H-imidazole
N-alkylation is a fundamental method for introducing diverse side chains, which can modulate the solubility, lipophilicity, and biological activity of the core scaffold.[3][4] This protocol employs a strong base to generate the imidazolide anion, followed by reaction with an electrophilic alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H. This ensures the formation of the more nucleophilic imidazolide anion, driving the reaction to completion. Milder bases like potassium carbonate can also be effective, particularly with more reactive alkylating agents.[5][6]
-
Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices. They are polar aprotic solvents that can dissolve the imidazolide salt and do not interfere with the reaction. THF is often preferred when using NaH.[7]
-
Temperature: The deprotonation is typically performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation can be conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.
Step-by-Step Methodology
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-1H-imidazole hydrochloride.
-
Neutralization (Optional but Recommended): For small-scale reactions, the hydrochloride can be used directly with an extra equivalent of base. For cleaner reactions, it is advisable to first neutralize the salt. Suspend the hydrochloride salt in a suitable solvent like dichloromethane (DCM), add saturated aqueous sodium bicarbonate solution, stir vigorously for 30 minutes, separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the free base.
-
Deprotonation: Suspend the 2-Fluoro-1H-imidazole free base (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Observation: Vigorous bubbling (H₂ evolution) will be observed.
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Example Reagent Table
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Role |
| 2-Fluoro-1H-imidazole | 1.0 | 86.06 | 5.0 | Starting Material |
| Sodium Hydride (60%) | 1.1 | 40.00 | 5.5 | Base |
| Benzyl Bromide | 1.1 | 171.04 | 5.5 | Alkylating Agent |
| Anhydrous THF | - | - | 50 mL | Solvent |
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] It allows for the introduction of aryl and heteroaryl moieties at the imidazole nitrogen, which is a key transformation in the synthesis of many pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical. A common system involves a palladium(II) precatalyst like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as XPhos or RuPhos. These bulky ligands facilitate the crucial reductive elimination step, which forms the C-N bond.[9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the imidazole and facilitate the catalytic cycle.
-
Solvent: Anhydrous, high-boiling point solvents like toluene or 1,4-dioxane are typically used to allow for the elevated temperatures often required for the reaction.
Step-by-Step Methodology
-
Preparation: To an oven-dried Schlenk tube, add 2-Fluoro-1H-imidazole free base (1.2 eq), the aryl halide (e.g., 4-bromotoluene, 1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq) and anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Protocol 3: Regioselective C4/C5-Halogenation
Direct functionalization of the C-H bonds of the imidazole ring is an atom-economical way to introduce further diversity.[10][11] Due to the electron-withdrawing nature of the fluorine at C2, the C4 and C5 positions are the most electron-rich and thus most susceptible to electrophilic substitution. Halogenation provides a versatile handle for subsequent cross-coupling reactions.
Causality Behind Experimental Choices:
-
Protecting Group: To prevent competitive N-substitution and direct the regioselectivity, it is often advantageous to first install a protecting group on the N1 nitrogen. A readily removable group like a 2-(trimethylsilyl)ethoxymethyl (SEM) group is suitable.[7]
-
Halogenating Agent: N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are mild and effective electrophilic halogenating agents for electron-rich heterocycles. The choice of solvent can influence the reaction rate and selectivity.
-
Deprotection: The SEM group can be cleanly removed under acidic conditions, for example, with trifluoroacetic acid (TFA), to yield the C4/C5-halogenated 2-fluoroimidazole.
Step-by-Step Methodology
-
N-Protection: Protect the N1 position of 2-Fluoro-1H-imidazole using SEM-Cl and a base like NaH in THF, following a procedure analogous to Protocol 1. Purify the N-SEM protected intermediate.
-
Halogenation: Dissolve the N-SEM-2-fluoroimidazole (1.0 eq) in an appropriate solvent like chloroform or acetonitrile. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete in 1-3 hours.
-
Work-up: Quench the reaction with aqueous sodium thiosulfate solution. Extract with DCM, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography to obtain the N-SEM-4-bromo-2-fluoroimidazole.
-
Deprotection: Dissolve the purified product in DCM and add trifluoroacetic acid (TFA) (5-10 equivalents). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Final Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate to yield the final product, 4-bromo-2-fluoro-1H-imidazole.
Characterization of Derivatives
The successful synthesis of derivatives must be confirmed through rigorous analytical characterization.[12][13]
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential. ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom on the imidazole ring.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.
-
Chromatography: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final products.
Conclusion
The protocols detailed in this application note provide a robust framework for the custom synthesis of a wide array of 2-Fluoro-1H-imidazole derivatives. By leveraging fundamental reactions such as N-alkylation, palladium-catalyzed N-arylation, and regioselective C-H functionalization, researchers can efficiently access novel chemical entities. These derivatives serve as valuable building blocks for drug discovery programs, enabling the exploration of structure-activity relationships and the development of next-generation therapeutics.
References
-
Kirk, K. L. (2009). Fluorinated Imidazoles. In Fluoroazoles (pp. 1-26). ResearchGate. [Link]
-
Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed, 25(3), 345-350. [Link]
-
Wang, L., et al. (2019). C-H functionalization of 2H-indazole. ResearchGate. [Link]
-
Grimmett, M. R. (1980). N-Alkylation of imidazoles. University of Otago Thesis. [Link]
-
Shaikh, A. A., et al. (2023). Microwave-Assisted Synthesis of Bioactive Pyridine-Functionalized N-Alkyl-Substituted (Benz)Imidazolium Salts. ResearchGate. [Link]
- Google Patents. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole. CN111646945A.
-
Bakulev, V. A., et al. (2021). Metal-free C–H functionalization of 2H-imidazole 1-oxides with pyrrolyl fragments in the design of novel azaheterocyclic ensembles. Organic & Biomolecular Chemistry. [Link]
-
Anderson, K. W., et al. (2005). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Kumar, A., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]
-
Serna, S., et al. (2022). Synthetic Strategies to Access Fluorinated Azoles. National Institutes of Health. [Link]
-
Aleksandrova, E. V., et al. (2014). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. ResearchGate. [Link]
-
Mondal, B., et al. (2023). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling. RSC Publishing. [Link]
-
IUCr Journals. (2015). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives. [Link]
-
Kumar, D., et al. (2016). Design, synthesis and characterization of fluoro substituted novel pyrazolylpyrazolines scaffold and their pharmacological screening. PubMed. [Link]
-
Li, Y., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]
-
Kumar, P. S., et al. (2011). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Desai, N. C., et al. (2013). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 30, 2026, from [Link]
-
Wang, Z., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
ResearchGate. (2010). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]
-
Al-dujaili, A. H., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]
-
ResearchGate. (2019). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. [Link]
-
Singh, P., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Pharmacy Research. [Link]
-
Fabris, F., et al. (2019). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 2-Fluoro-1H-imidazole Hydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-Fluoro-1H-imidazole hydrochloride (CAS: 42309-92-2) is a specialized fluorinated building block used frequently in the synthesis of bioactive compounds. While the C-F bond is typically robust, the unique electronic environment of the imidazole ring—combined with the hydrochloride salt form—creates a specific stability profile that requires rigorous handling.
The Critical Vulnerability: The hydrochloride salt renders this compound highly hygroscopic . The primary degradation vector is not thermal decomposition, but moisture-induced hydrolysis . Upon absorbing atmospheric water, the salt creates a localized acidic aqueous environment. In this state, the C-2 position becomes highly electrophilic, making the fluorine atom susceptible to nucleophilic displacement by water, leading to the formation of 2-hydroxyimidazole (imidazolone) impurities and irreversible physical degradation (deliquescence).
The Degradation Mechanism: Why Storage Fails
To prevent degradation, one must understand the microscopic cascade that occurs when storage protocols are breached.
The Hygroscopic Cascade
-
Moisture Sorption: The HCl salt lattice absorbs ambient humidity.
-
Liquefaction: The crystal structure collapses into a concentrated acidic solution (deliquescence).
-
Nucleophilic Attack: The protonated imidazole ring increases electrophilicity at the C-2 position.
-
Defluorination: Water attacks C-2, displacing the fluorine atom (
mechanism). -
Decomposition: The resulting 2-hydroxyimidazole is unstable and may polymerize or oxidize, turning the material yellow/brown.
Visualization: Degradation Pathway
Figure 1: The mechanistic pathway from improper storage to chemical degradation. Note that moisture is the catalyst that enables the chemical transformation.
Storage & Handling Protocol (SOP)
Principle: The goal is to maintain the "Dry Crystal" state by interrupting the hygroscopic cascade at step 1.
Recommended Storage Conditions Table
| Parameter | Specification | Rationale |
| Temperature | -20°C (Long term) 2-8°C (Short term < 1 week) | Slows kinetics of hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces humid air; prevents oxidation. |
| Container | Amber Glass Vial with Teflon-lined cap | Amber glass blocks UV; Teflon prevents leaching/corrosion from HCl. |
| Secondary | Desiccator or Sealed Mylar Bag | Provides a secondary barrier against moisture ingress. |
Workflow: Receipt to Storage
Follow this workflow immediately upon receiving the compound. Do not leave the shipping package on a benchtop overnight.
Figure 2: Standard Operating Procedure for handling hygroscopic hydrochloride salts upon receipt.
Troubleshooting & FAQs
This section addresses specific scenarios reported by users in the field.
Q1: The powder has turned into a sticky gum or yellow paste. Can I save it?
Diagnosis: Deliquescence (Moisture failure). Technical Insight: The HCl salt has absorbed enough water to dissolve itself. This creates a highly acidic solution where defluorination accelerates. Action:
-
Check Purity: Run a crude NMR. If the characteristic Fluorine peaks are intact and no new peaks appear in the aromatic region, it is physically wet but chemically intact.
-
Remediation: If chemically pure, dissolve in dry methanol and co-evaporate with toluene (azeotropic drying) on a rotavap to remove water. Re-precipitate with dry ether if possible.
-
Decision: If degradation >5%, discard. Recrystallization is difficult due to high solubility of impurities.
Q2: I see a new peak in the 19F NMR or loss of the fluorine signal.
Diagnosis: Defluorination / Hydrolysis. Technical Insight: Loss of the fluorine signal indicates the formation of 2-hydroxyimidazole (which has no fluorine) or ring opening. A shift in the fluorine signal suggests a change in pH or solvation state, but total loss confirms degradation. Action: Discard the batch. The C-F bond cleavage is irreversible.
Q3: Can I store this in a standard fridge (4°C) without a desiccator?
Answer: No. Reasoning: Standard laboratory refrigerators have high humidity levels. The cooling cycles cause condensation inside imperfectly sealed vials. Without a secondary desiccation barrier (e.g., a jar with Drierite™ or silica gel), the HCl salt will pull moisture through standard screw caps over time.
Q4: Why is the HCl salt used if it is so unstable?
Answer: The free base of 2-fluoroimidazole is volatile and difficult to handle as a solid. The hydrochloride salt increases molecular weight and crystallinity, making it easier to weigh and dispense, provided moisture is excluded.
Quality Control & Validation Methods
When verifying the integrity of stored stock, use the following parameters.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline solid. (Yellowing indicates oxidation/instability). |
| Identity | 1H NMR (DMSO-d6) | Peaks consistent with structure. No broad "humps" from water exchange. |
| Identity | 19F NMR | Single distinct peak. (Multiplets indicate impurities). |
| Water Content | Karl Fischer (KF) | < 1.0% (Ideally < 0.5%). High KF values predict imminent degradation. |
References
-
Fisher Scientific. (2010).[1] Imidazole - Safety Data Sheet. Retrieved from
-
ChemScene. (n.d.). 2-Fluoro-1H-imidazole hydrochloride Product Specifications. Retrieved from
-
PubChem. (n.d.). 2-Fluoro-1H-imidazole Compound Summary. National Library of Medicine. Retrieved from
-
ScienceMadness. (2007). Drying the water out of hygroscopic crystals. Retrieved from
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Imidazole Hydrochloride Safety Data Sheet. Retrieved from
Sources
Optimizing catalyst and ligand selection for cross-coupling with 2-Fluoro-1H-imidazole
Technical Support Center: 2-Fluoro-1H-imidazole Cross-Coupling
Welcome to the Advanced Synthesis Support Module
Subject: Optimization of Catalyst & Ligand Architectures for 2-Fluoro-1H-imidazole Functionalization. Ticket ID: #2F-IMID-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Substrate Challenge
Working with 2-Fluoro-1H-imidazole presents a unique "push-pull" conflict in catalysis:
-
Catalyst Poisoning (The "Pull"): The basic N3 nitrogen is a potent
-donor that binds irreversibly to unsaturated Pd(0) species, arresting the catalytic cycle before oxidative addition can occur. -
Fluorine Instability (The "Push"): The C2-fluorine atom renders the imidazole ring highly electron-deficient. While this facilitates oxidative addition at the N-H bond, it simultaneously activates the C2-position for nucleophilic aromatic substitution (
), leading to unwanted defluorination.
This guide provides self-validating protocols to navigate these competing reactivities.
Module 1: N-Arylation (Buchwald-Hartwig Type)
User Query: "I am seeing low conversion (<20%) when coupling 2-fluoroimidazole with aryl bromides using Pd(PPh3)4 or Pd(OAc)2/BINAP."
Root Cause Analysis: Standard Pd sources (Pd(PPh3)4) or in situ generated catalysts (Pd(OAc)2 + Phosphine) fail because the imidazole substrate coordinates to the Palladium center faster than the phosphine ligand can stabilize it. This forms a catalytically inactive [Pd(imidazole)_n] resting state.
The Solution: Pre-formed Pd(0) Precatalysts You must use Palladacycle Precatalysts (G3/G4 series) . These bulky complexes rapidly release the active monoligated Pd(0)-L species upon exposure to base, outcompeting imidazole coordination.
Recommended System
| Component | Recommendation | Technical Rationale |
| Catalyst | tBuXPhos Pd G3 or BrettPhos Pd G3 | The bulky biaryl backbone prevents N3-coordination (poisoning) via steric repulsion. |
| Base | K3PO4 or Cs2CO3 | CRITICAL: Avoid NaOtBu or LiHMDS. Strong alkoxides/amides will attack the C2-F position ( |
| Solvent | t-Amyl Alcohol or Dioxane | Polar protic solvents (like t-Amyl alcohol) stabilize the transition state for proton transfer during the transmetallation step. |
| Temperature | 60–80 °C | Keep temp <100 °C to minimize thermal defluorination. |
Standard Protocol (Self-Validating)
-
Charge: Reactor with Aryl Bromide (1.0 equiv), 2-Fluoroimidazole (1.2 equiv), tBuXPhos Pd G3 (1–2 mol%), and K3PO4 (2.0 equiv).
-
Purge: Evacuate and backfill with Argon (x3). Oxygen is a killer for the active G3 species.
-
Solvate: Add anhydrous t-Amyl Alcohol (0.2 M concentration).
-
Reaction: Heat to 80 °C for 4–12 hours.
-
Checkpoint: LCMS should show product peak. If you see a mass corresponding to [Product - F + OR], your base is attacking the fluorine. Switch to Cs2CO3.
Module 2: Direct C-H Arylation (C5-Functionalization)
User Query: "I need to couple at the Carbon-5 position, but I keep getting N-arylation or complex mixtures."
Root Cause Analysis: The N-H bond is significantly more acidic than the C-H bond. You must protect the Nitrogen first to force C-H activation. Furthermore, the C2-F blocks the most acidic carbon site (C2), directing activation to C5 via a Concerted Metallation-Deprotonation (CMD) pathway.
Workflow Logic
-
Protection: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Benzyl group on N1.
-
C-H Activation: Use a "CMD-active" catalyst system.
Recommended System (C5-Arylation)
| Component | Recommendation | Technical Rationale |
| Catalyst | Pd(OAc)2 + PCy3 (or P(tBu)3 ) | Electron-rich alkyl phosphines facilitate the oxidative addition of the aryl halide. |
| Ligand | DavePhos or JohnPhos | Biaryl ligands can also work if high steric bulk is needed to prevent N3 binding. |
| Base | K2CO3 + PivOH (30 mol%) | The "Pivalate Effect": Pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at C5. |
| Solvent | DMA or DMF | High polarity is required to solubilize the carbonate base. |
Module 3: Troubleshooting & Diagnostics
Visualizing the "Poisoning" vs. "Coupling" Pathways The following diagram illustrates why standard catalysts fail and how bulky ligands bypass the trap.
FAQ: Common Failure Modes
Q1: My LCMS shows a mass of [M+16] or [M+30] relative to the product. What is this?
-
Diagnosis: This is likely Hydrolysis (M+16, OH replaces F) or Methoxylation (M+30, OMe replaces F if Methanol was used).
-
Fix: The C2-F bond is labile to
. Ensure your solvent is anhydrous. Never use Methanol or Ethanol. Use t-Amyl alcohol or Toluene. Switch from strong bases (NaOtBu, KOH) to weak bases (K3PO4, K2CO3).
Q2: The reaction works for 2-Chloroimidazole but fails for 2-Fluoroimidazole.
-
Diagnosis: Electronic deactivation. The Fluorine atom is more electron-withdrawing than Chlorine, reducing the nucleophilicity of the N1-H.
-
Fix: You need a more active catalyst system to facilitate the transmetallation. Switch from XPhos to BrettPhos , which is specifically designed for electron-deficient amines/heterocycles.
Q3: Can I use Copper catalysis (Ullmann) to save money?
-
Answer: Yes, but with caveats.
References
-
Buchwald-Hartwig Amination of Heterocycles
-
Mechanism & Ligand Selection: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Precatalyst Utility: Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link
-
-
C-H Activation (CMD Pathway)
-
Pivalate Effect: Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle. Journal of the American Chemical Society, 128(51), 16496–16497. Link
-
Imidazole Regioselectivity: Gorelsky, S. I., et al. (2008). C–H Bond Functionalization of Azoles: A DFT Study of the Role of the Base. Journal of the American Chemical Society, 130(10), 3308–3309. Link
-
-
Stability of Fluorinated Heterocycles
-
SNAr Risks: Sandford, G. (2003). Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Pentafluoropyridine and Tetrafluoropyrazine. Journal of Fluorine Chemistry, 119(1), 83-89. Link
-
Sources
- 1. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for cleaning up spills of 2-Fluoro-1H-imidazole hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides best practices for handling and cleaning up spills of 2-Fluoro-1H-imidazole hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a safe and effective response to laboratory incidents.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-Fluoro-1H-imidazole hydrochloride?
-
Corrosivity: Like many hydrochloride salts, it is likely corrosive and can cause severe skin burns and eye damage.[1][2]
-
Irritation: It may cause serious eye and skin irritation.
-
Harmful if Swallowed: Acute oral toxicity is a concern with related imidazole compounds.[1][2]
-
Respiratory Irritation: If in powdered form, inhalation of dust may cause respiratory tract irritation.[3]
Q2: What immediate steps should I take after a spill of 2-Fluoro-1H-imidazole hydrochloride?
A2: Your immediate actions should prioritize safety. The general "R.E.S.C.U.E." protocol is a good framework to follow in the event of a chemical spill:
-
RESCUE: Evacuate the immediate spill area and assist anyone who may have been contaminated.[4]
-
CONFINE: Close the doors to the affected area to prevent the spread of dust or vapors.[4]
-
REPORT: Immediately inform your supervisor and the relevant safety office.[4]
-
SECURE: Secure the area to prevent unauthorized entry.[4]
-
CLEANUP: Only trained personnel with the proper personal protective equipment (PPE) should perform the cleanup.[4]
Q3: What Personal Protective Equipment (PPE) is required for cleaning up a spill of this compound?
A3: A comprehensive PPE ensemble is crucial to prevent exposure. The recommended PPE includes:
-
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield.[5][6][7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1][5] Always inspect gloves before use.
-
Body Protection: A lab coat, and for larger spills, a chemical-resistant suit may be necessary.[5][6]
-
Respiratory Protection: For fine powders or if dust is generated, a NIOSH-approved respirator is essential.[5][6][8]
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Safety goggles or full-face shield | Protects against splashes and airborne particles.[5][6] |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact with the corrosive material.[1][5] |
| Body Protection | Lab coat or chemical-resistant suit | Prevents contamination of personal clothing and skin.[5][6] |
| Respiratory Protection | NIOSH-approved respirator | Protects against inhalation of harmful dust.[5][6][8] |
Troubleshooting Guides: Spill Cleanup Procedures
This section provides detailed, step-by-step methodologies for managing spills of 2-Fluoro-1H-imidazole hydrochloride.
Scenario 1: Minor Spill (Solid Powder)
A minor spill is generally considered a small amount that can be cleaned up safely by trained laboratory personnel.[9]
Q4: How do I clean up a small spill of solid 2-Fluoro-1H-imidazole hydrochloride?
A4: For a small spill of the solid compound, follow these steps:
Experimental Protocol: Minor Solid Spill Cleanup
-
Assess the Situation: Ensure the spill is indeed minor and you have the appropriate training and PPE.
-
Don PPE: Put on your safety goggles, gloves, and lab coat.
-
Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush or towel to wipe it up initially.
-
Cover the Spill: Gently cover the spill with a damp paper towel to avoid raising dust.
-
Collect the Material: Carefully scoop the absorbed material into a designated waste container using a plastic dustpan or other non-sparking tools.[10]
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Then, clean the area with soap and water.[11]
-
Dispose of Waste: All contaminated materials, including gloves and paper towels, must be placed in a sealed, properly labeled hazardous waste container.[9][12]
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.[3][13]
Scenario 2: Minor Spill (Solution)
Q5: What is the procedure for cleaning up a small spill of a 2-Fluoro-1H-imidazole hydrochloride solution?
A5: A small liquid spill should be contained and absorbed.
Experimental Protocol: Minor Liquid Spill Cleanup
-
Assess and Don PPE: As with a solid spill, assess the situation and wear appropriate PPE.
-
Contain the Spill: Create a dike around the spill using an absorbent material like vermiculite or cat litter to prevent it from spreading.[14]
-
Neutralize (if applicable): For acidic solutions, you can cautiously neutralize the spill with a weak base like sodium bicarbonate.[12]
-
Absorb the Liquid: Apply an absorbent material over the spill, working from the outside in.[14]
-
Collect the Residue: Scoop the absorbent material into a designated hazardous waste container.[12]
-
Decontaminate the Area: Clean the spill area with soap and water.[11]
-
Dispose of Waste: Seal and label the hazardous waste container with all contaminated materials.[9][12]
Scenario 3: Major Spill
A major spill is one that poses an immediate threat to health and safety due to its size or location.[10]
Q6: What constitutes a major spill, and how should it be handled?
A6: A major spill requires immediate evacuation and professional assistance.
Emergency Protocol: Major Spill Response
-
Evacuate Immediately: Alert everyone in the vicinity and evacuate the area.[15]
-
Activate Emergency Systems: If there is a fire or medical emergency, pull the fire alarm and call emergency services.[15]
-
Isolate the Area: Close all doors leading to the spill area.
-
Contact a Supervisor and Safety Officer: Report the spill to your supervisor and the designated environmental health and safety (EHS) office.
-
Do Not Attempt to Clean Up: Only trained emergency responders should handle major spills.
Logical Workflow and Decision Making
The following diagram illustrates the decision-making process when encountering a chemical spill.
Caption: Decision workflow for chemical spill response.
Waste Disposal
Q7: How should I dispose of the waste generated from the cleanup?
A7: All waste from the cleanup of 2-Fluoro-1H-imidazole hydrochloride is considered hazardous waste.
-
Collect all contaminated materials in a sealable and compatible waste container.[8][9]
-
The container must be clearly labeled as hazardous waste, indicating the contents.[9]
-
Store the waste container away from incompatible materials such as strong oxidizing agents and acids.[8][9]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[9][12] Do not dispose of this material down the drain.[16]
The following diagram outlines the general waste disposal pathway.
Caption: Hazardous waste disposal workflow.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
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University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Preparing for Emergency Chemical Spills. Environment, Health & Safety. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Quora. (2021, December 28). How to safely handle hydrochloric acid. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]
-
The University of Queensland. (n.d.). Chemical Spill and Response Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
EMD Millipore. (n.d.). Safety Data Sheet: Hydrochloric Acid 34-37% OmniTrace®. Retrieved from [Link]
-
University of Washington. (2025, February 28). Imidazole. Environmental Health & Safety. Retrieved from [Link]
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- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. ehs.com [ehs.com]
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- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. carlroth.com [carlroth.com]
How to monitor the progress of reactions involving 2-Fluoro-1H-imidazole hydrochloride by TLC
As a Senior Application Scientist, this guide synthesizes extensive laboratory experience with the fundamental principles of chromatography to address the specific challenges of monitoring reactions involving 2-Fluoro-1H-imidazole hydrochloride. This molecule's unique properties—high polarity, basicity from the imidazole ring, and potential reactivity with acidic stationary phases—necessitate a nuanced approach to Thin-Layer Chromatography (TLC). This document provides in-depth, field-proven solutions to common issues encountered by researchers in synthetic and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for TLC of 2-Fluoro-1H-imidazole hydrochloride?
The standard and most accessible stationary phase is silica gel (SiO₂) .[1] However, the acidic nature of the silanol (Si-OH) groups on the silica surface can cause significant issues. The basic nitrogen atoms of the imidazole ring can interact strongly with these acidic sites, leading to pronounced streaking or even complete retention at the baseline.[2]
For problematic separations, consider these alternatives:
-
Neutral Alumina (Al₂O₃): A good alternative for basic compounds that are sensitive to acid.[3]
-
Reversed-Phase TLC (RP-TLC): Using plates with a non-polar stationary phase (like C18) and a polar mobile phase can be an effective strategy, especially if the reaction products have different lipophilicity.
Q2: How do I select an appropriate mobile phase (eluent)?
Due to the high polarity of 2-Fluoro-1H-imidazole hydrochloride, a relatively polar solvent system is required to achieve migration from the baseline.[4] A good separation will yield a retention factor (Rf) of approximately 0.2-0.4 for the compound of interest.[5]
Starting Point: Begin with a binary system of a moderately polar solvent and a highly polar solvent. A common and effective combination is Dichloromethane (DCM) and Methanol (MeOH) .
-
Low Polarity Start: Begin with 5% MeOH in DCM.
-
Increasing Polarity: If spots remain at the baseline (Rf ≈ 0), incrementally increase the percentage of methanol.[4]
Crucial Modification for Basic Compounds: To counteract the acidic nature of silica gel and prevent streaking, add a small amount of a basic modifier to your eluent.[2][6]
-
Triethylamine (TEA): Add 0.5-2% TEA to the mobile phase.
-
Ammonium Hydroxide: Use a solution of 10% ammonium hydroxide in methanol as your polar solvent component, mixed with dichloromethane.[7]
Q3: How can I visualize the spots on the TLC plate?
Visualization is a critical step, as 2-Fluoro-1H-imidazole may not be strongly UV-active. A multi-step approach is recommended.
-
UV Light (254 nm): First, examine the developed and dried plate under a UV lamp.[8] Many imidazole-containing compounds and other aromatic molecules will quench the fluorescence of the indicator in the TLC plate, appearing as dark spots.
-
Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Unsaturated and electron-rich compounds, including many heterocycles, will absorb the iodine vapor and appear as temporary brown or yellow spots.
-
Chemical Stains: If UV and iodine are ineffective, use an oxidative chemical stain. These are generally destructive but highly sensitive. The two most reliable stains for this class of compounds are:
Troubleshooting Guide: Common TLC Problems & Solutions
This section addresses specific issues you may encounter during your experiments, explaining the underlying chemical principles and providing actionable solutions.
Problem 1: My spots are long vertical streaks, not compact circles.
-
Question: I've run my TLC in 10% MeOH/DCM, but my starting material and product are just long, unresolved streaks. What's happening?
-
Answer & Rationale: This is the most common problem when working with basic compounds like imidazoles on standard silica gel. The basic nitrogen atoms in the imidazole ring are strongly interacting with the acidic silanol groups on the silica surface.[2] This strong, non-specific binding prevents the compound from moving smoothly with the solvent front, causing it to "drag" up the plate as a streak.[10]
-
Solution Protocol:
-
Prepare a Modified Eluent: Create your mobile phase (e.g., 90:10 DCM/MeOH) and add 1% triethylamine (TEA) by volume.
-
Equilibrate the Chamber: Pour the modified eluent into the TLC chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it for 5-10 minutes.
-
Re-run the TLC: Develop your TLC plate in this TEA-modified eluent. The TEA acts as a competitive base, binding to the acidic sites on the silica gel and allowing your imidazole compounds to elute cleanly and form compact spots.[5][6]
-
Problem 2: All my spots are stuck at the bottom of the plate (Rf ≈ 0).
-
Question: I used a 50% Ethyl Acetate/Hexane system, but nothing moved from the baseline. How do I get my spots to move?
-
Answer & Rationale: An Rf value near zero indicates that the mobile phase is not polar enough to displace your highly polar analyte (2-Fluoro-1H-imidazole hydrochloride) from the highly polar stationary phase (silica gel).[4] The compound's affinity for the silica is much stronger than its solubility in the eluent.[11]
-
Solution Protocol:
-
Switch to a More Polar System: Discard the non-polar hexane/EtOAc system. Switch to a more potent eluent system like Dichloromethane (DCM) and Methanol (MeOH) .
-
Start with Low Polarity: Begin with a mobile phase of 5% MeOH in DCM.
-
Increase Polarity Systematically: If the Rf is still too low, increase the concentration of methanol in 5% increments (e.g., to 10% MeOH, then 15% MeOH). This will increase the eluting power of the mobile phase and move the polar compound further up the plate.
-
Remember the Modifier: Do not forget to include 0.5-1% TEA in your new solvent system to prevent the streaking discussed in Problem 1.
-
Problem 3: I suspect my compound is decomposing on the TLC plate.
-
Question: I see my main product spot, but also a new, faint spot and some minor streaking even with TEA. Could my compound be unstable on the plate?
-
Answer & Rationale: Yes, this is a valid concern. The acidic surface of silica gel can catalyze the degradation of sensitive molecules.[12] While 2-Fluoro-1H-imidazole is generally stable, specific functional groups in your reaction products might not be. To confirm this, you need a method to distinguish between an impurity in your sample and a compound that is being formed on the plate itself. A two-dimensional TLC (2D-TLC) is the definitive diagnostic tool for this.[12]
-
Solution Protocol (2D-TLC):
-
Spot the Plate: Use a square TLC plate and spot your sample in one corner, about 1.5 cm from each edge.
-
First Development: Develop the plate as usual in your chosen mobile phase. After development, remove the plate and dry it thoroughly.
-
Rotate and Redevelop: Rotate the plate 90 degrees so that the line of separated spots is now the new baseline. Develop the plate again in the same mobile phase.
-
Analysis:
-
Stable Compounds: If your compounds are stable on silica, they will all appear along a diagonal line across the plate.
-
Decomposition: If a compound is decomposing, you will see new spots appearing off the diagonal.[12] The decomposed products will have different Rf values and will have moved to new positions in the second dimension.
-
-
Workflow for TLC Troubleshooting
The following diagram outlines a systematic approach to diagnosing and solving common TLC issues when analyzing reactions with 2-Fluoro-1H-imidazole hydrochloride.
Caption: Systematic workflow for troubleshooting common TLC problems.
Data & Protocols
Table 1: Recommended Mobile Phase Systems
| System ID | Non-Polar Component | Polar Component | Modifier | Relative Polarity | Application Notes |
| A | Dichloromethane (DCM) | Methanol (MeOH) | 1% Triethylamine | High | Excellent starting point. Adjust MeOH from 5-20% to achieve desired Rf. |
| B | Ethyl Acetate (EtOAc) | Methanol (MeOH) | 1% Triethylamine | Very High | Use for very polar products that have low Rf in System A. |
| C | Dichloromethane (DCM) | 10% NH₄OH in MeOH | None | High | An alternative to TEA for neutralizing the silica plate.[7] |
| D | Acetonitrile (ACN) | Water (H₂O) | 0.1% Formic Acid | Reversed-Phase | For use with C18 reversed-phase plates. |
Table 2: Key Visualization Reagents
| Reagent Name | Preparation | Procedure | Target Analytes | Expected Result |
| Potassium Permanganate (KMnO₄) [8] | 1.5g KMnO₄, 10g K₂CO₃, 0.125g NaOH in 200mL H₂O | Dip plate in stain, then gently warm with a heat gun. | Most organic compounds (alkenes, alcohols, amines, etc.) | Yellow/brown spots appear on a purple/pink background. |
| Ceric Ammonium Molybdate (CAM) [9] | 40g (NH₄)₆Mo₇O₂₄, 1.6g Ce(SO₄)₂ in 800mL of 10% H₂SO₄ | Dip plate in stain, then heat strongly with a heat gun until spots appear. | General purpose, very sensitive. | Dark blue or black spots on a light blue/green background. |
| Ninhydrin [8] | 0.3g ninhydrin in 100mL n-butanol + 3mL acetic acid | Dip plate and heat gently. | Primary and secondary amines. | Pink, purple, or red spots. |
References
-
Bojarski, J., & Ekiert, L. (n.d.). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. National Institutes of Health. [Link]
-
5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties. (n.d.). ResearchGate. [Link]
-
Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. (2022). ACS Publications. [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. [Link]
-
2-Fluoro-1H-imidazole. (n.d.). PubChem. [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
TLC Staining solutions. (2006). Org Prep Daily. [Link]
-
TLC troubleshooting. (n.d.). ChemBAM. [Link]
-
Magic Formulas: TLC Stains. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
1H-Imidazole, 1-ethenyl- - Evaluation statement. (2022). Australian Government Department of Health and Aged Care. [Link]
-
TLC Stains. (n.d.). University of California, Berkeley. [Link]
-
Dyeing Reagents for Thin-Layer and Paper Chromatography. (n.d.). The Sarpong Group, University of California, Berkeley. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (n.d.). Bitesize Bio. [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog. [Link]
-
1H-Imidazole hydrochloride. (n.d.). Chemsrc. [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2022). YouTube. [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin–Madison. [Link]
-
6.2: Thin Layer Chromatography (TLC). (2020). Chemistry LibreTexts. [Link]
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- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
What to do in case of personal exposure to 2-Fluoro-1H-imidazole hydrochloride
Compound: 2-Fluoro-1H-imidazole hydrochloride
CAS: 42309-92-2 | Formula:
Introduction: The Senior Scientist's Perspective
Welcome to the Emergency Technical Support Center. If you are reading this, you or a colleague has likely been exposed to 2-Fluoro-1H-imidazole hydrochloride .[1]
As a Senior Application Scientist, I must clarify the immediate chemical reality of your situation. You are not just dealing with an organic intermediate; you are dealing with a hydrochloride salt of a fluorinated heterocycle . Upon contact with the moisture in your mucous membranes (eyes, lungs) or sweat, this compound undergoes hydrolysis.
The immediate threat is not typically acute fluoride poisoning (as seen with HF), but rather acidic corrosion driven by the dissociation of the hydrochloride moiety. The fluorine atom at the C2 position pulls electron density from the ring, lowering the pKa and potentially making the resulting solution more acidic than non-fluorinated imidazole salts.
Do not panic. Follow the protocols below. They are designed based on the compound's specific hydrolysis pathways.
Part 1: Immediate Triage (Decision Logic)
Status: RED ALERT.[1] Action required within seconds of exposure.[2] Objective: Neutralize the hydrolysis reaction via dilution (Mass Action Law).
Figure 1: Immediate Triage Workflow.[1] This logic prioritizes dilution of the acidic salt before seeking medical aid.
Part 2: Route-Specific Troubleshooting (Q&A)
Scenario A: Ocular Exposure
User Question: "I got dust in my eye. It stings violently. Should I use a neutralizing eye drop?"
Scientist's Response: NO. Do NOT use neutralizing agents. [1]
-
The Mechanism: The hydrochloride salt (
) reacts with the water in your tear film to release protons ( ) and chloride ions.[1] This creates a localized hydrochloric acid burn. -
Why no neutralizers? Adding a basic solution (like bicarbonate) to an acid in the sensitive environment of the eye can cause an exothermic reaction (heat), causing thermal damage on top of the chemical burn.
-
The Protocol:
-
Force the eyelid open. The blepharospasm (involuntary closing) will be strong.
-
Irrigate with lukewarm water or saline for a minimum of 15 minutes .
-
Direction: Flow water from the nose bridge outward to avoid washing chemicals into the unaffected eye.
-
Post-Care: Consult an ophthalmologist. The fluorine substituent is stable on the ring, so systemic fluoride toxicity from an eye splash is unlikely, but corneal opacity from the acid is a real risk [1, 7].
-
Scenario B: Dermal Exposure
User Question: "I spilled the powder on my arm. It looks like a white dust. Can I just brush it off?"
Scientist's Response: Yes, but technique matters.
-
The Mechanism: 2-Fluoro-1H-imidazole HCl is a solid.[1][3] As long as it is dry, it is relatively inert. The moment you sweat or add water, it becomes corrosive/irritating (H315).
-
The Protocol:
-
Dry Brush First: Gently brush the bulk powder off your skin before wetting it. If you add water to a pile of powder on your skin, you create a concentrated acidic paste.
-
Wash Second: Once the bulk is removed, wash with copious soap and water.
-
Don't use Calcium Gluconate: Unlike Hydrofluoric Acid (HF), this compound contains a C-F bond which is generally stable to hydrolysis under physiological conditions. Unless the compound was subjected to extreme heat (fire), free fluoride ions are not the primary hazard. Treat this as an HCl burn , not an HF burn [1, 12].
-
Scenario C: Inhalation
User Question: "I opened the bottle outside the fume hood and inhaled a puff of dust. I'm coughing."
Scientist's Response: Evacuate to fresh air immediately.
-
The Mechanism: The dust deposits in the upper respiratory tract. The moisture in your mucous membranes hydrolyzes the salt, irritating the epithelium (H335).
-
The Protocol:
-
Move to Fresh Air: Leave the lab.
-
Positioning: If breathing is difficult, sit in a semi-upright position (Fowler's position) to reduce cardiac workload and aid lung expansion.
-
Observation: If coughing persists or you experience shortness of breath (dyspnea), this requires emergency medical evaluation to rule out delayed pulmonary edema [1, 7].
-
Part 3: Decontamination & Chemical Hygiene[1]
User Question: "There is a pile of 2-Fluoro-1H-imidazole HCl on the bench. How do I clean it without exposing myself?"
Scientist's Response: You must prevent the generation of airborne dust. Do not use a brush and dustpan vigorously.
Figure 2: Safe Decontamination Protocol. The "Wet Method" is critical to prevent inhalation.
Why Sodium Bicarbonate for the Surface?
After the bulk material is removed, the residue on the bench will be acidic. A mild base (1-5% Sodium Bicarbonate solution) will neutralize the remaining HCl salt, turning it into harmless sodium chloride, water, and the free base imidazole (which is easier to clean).[1] Note: You will see bubbling (
Part 4: Medical Surveillance Data
Provide this table to the attending physician. It summarizes the GHS classifications and toxicological context.
| Parameter | Data for 2-Fluoro-1H-imidazole HCl | Clinical Context |
| Signal Word | WARNING | Indicates moderate hazard level.[1] |
| Hazard Code H315 | Causes skin irritation | Treat as Acidic Dermatitis.[4] |
| Hazard Code H319 | Causes serious eye irritation | Monitor for corneal erosion/conjunctivitis. |
| Hazard Code H335 | May cause respiratory irritation | Monitor O2 saturation if inhaled. |
| Fluorine Context | C-F Bond (Stable) | Not an HF releaser under normal conditions.[1] Systemic fluoride toxicity is unlikely from acute external exposure [12, 14]. |
| Molecular Weight | 122.53 g/mol | Small molecule, potential for rapid absorption if dissolved. |
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Fluoro-1H-imidazole hydrochloride (CAS 42309-92-2).[1][3][5][6] Retreived from [1]
-
ChemScene. (2024). Product Information: 2-Fluoro-1H-imidazole hydrochloride.[1][3][5][6][7] Retrieved from [1]
-
Fluorochem. (2024). Safety Data Sheet: 2-Fluoro-1H-imidazole hydrochloride.[1][3][5][6][7] Retrieved from [1]
-
PubChem. (n.d.). Compound Summary: 2-Fluoroimidazole.[1][5][6][7] National Library of Medicine. Retrieved from [1]
-
Kyzer, J. L., & Martens, M. (2021).[8] Metabolism and Toxicity of Fluorine Compounds.[8][9][10] Chemical Research in Toxicology.[8] Retrieved from [1]
-
BLD Pharm. (2024). 2-Fluoro-1H-imidazole hydrochloride Safety Information. Retrieved from [1]
-
Santa Cruz Biotechnology. (n.d.). Imidazole hydrochloride Safety Data Sheet.[11][12] Retrieved from [1]
(Note: While specific toxicity data for the 2-fluoro isomer is less abundant than the parent imidazole, the handling protocols are derived from the authoritative consensus on Imidazole Hydrochloride salts and fluorinated organic intermediates.)[1]
Sources
- 1. 57212-34-7|2-Fluoro-1H-imidazole|BLD Pharm [bldpharm.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 2-Fluoro-1H-imidazole hydrochloride | 42309-92-2 [sigmaaldrich.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. chemscene.com [chemscene.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 2-Fluoroimidazole Hydrochloric Acid Salt [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
Comparative Guide: Reactivity & Applications of 2-Fluoro-1H-imidazole vs. Chlorinated and Brominated Analogs
Executive Summary
For researchers in medicinal chemistry and process development, the choice between 2-Fluoro-1H-imidazole (2-F-Im ) and its chlorinated (2-Cl-Im ) or brominated (2-Br-Im ) analogs is rarely a matter of simple substitution. It is a strategic decision dictated by the desired reaction pathway and the final physicochemical profile of the drug candidate.
-
Select 2-Fluoro-1H-imidazole when: You require a robust handle for Nucleophilic Aromatic Substitution (SNAr) , a metabolically stable bioisostere, or a specific hydrogen-bond acceptor. The C-F bond's high polarity activates the C2 position for nucleophilic attack more effectively than Cl or Br in electron-deficient systems.
-
Select 2-Bromo/Iodo-1H-imidazole when: Your workflow relies on Transition Metal Catalysis (Suzuki, Buchwald-Hartwig) . The weaker C-Br/C-I bond facilitates oxidative addition, a step where the C-F bond is kinetically inert.
Part 1: Physicochemical Profile & Structural Properties
The distinct reactivity of 2-F-Im stems from the unique properties of the fluorine atom: high electronegativity, small steric radius, and strong C-F bond energy.
Table 1: Comparative Physicochemical Data
| Property | 2-Fluoro-1H-imidazole | 2-Chloro-1H-imidazole | 2-Bromo-1H-imidazole | Impact on Reactivity |
| C-X Bond Energy | ~116 kcal/mol | ~81 kcal/mol | ~68 kcal/mol | High C-F energy makes 2-F-Im resistant to oxidative addition (Pd-catalysis). |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | F strongly withdraws electron density, lowering pKa of NH and activating C2 for SNAr. |
| Van der Waals Radius | 1.47 Å | 1.75 Å | 1.85 Å | F is a steric mimic of H (1.20 Å), whereas Cl/Br introduce significant steric bulk. |
| H-Bond Capability | Acceptor Only | Weak/None | None | 2-F-Im can participate in H-bonding networks in protein pockets; Cl/Br cannot. |
| Lipophilicity (LogP) | ~0.5 (Lower) | ~0.9 | ~1.1 (Higher) | F reduces lipophilicity compared to heavier halogens, improving solubility. |
Part 2: Synthetic Accessibility & Stability
Synthesis
Unlike 2-Cl and 2-Br analogs, which can often be prepared via direct halogenation (electrophilic aromatic substitution), 2-F-Im cannot be synthesized this way due to the high reactivity of F2 and the difficulty of controlling the reaction.
-
Standard Route: The Balz-Schiemann reaction .[1] This involves the diazotization of 2-aminoimidazole followed by thermal decomposition of the diazonium tetrafluoroborate salt.
-
Stability: 2-F-Im is generally stable as a hydrochloride salt. However, the free base is hygroscopic. The C-F bond is metabolically robust, blocking the C2 position from metabolic oxidation (e.g., by CYP450), a common clearance pathway for imidazoles.
Visualization: Reactivity Decision Pathway
The following logic tree guides the selection of the halogenated imidazole based on the intended downstream chemistry.
Figure 1: Strategic selection guide for halogenated imidazoles based on reaction type.
Part 3: Detailed Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
Winner: 2-Fluoro-1H-imidazole
The "Fluorine Effect" in SNAr is counterintuitive to bond strength. Although the C-F bond is the strongest, the rate-determining step in SNAr is the nucleophilic attack and formation of the Meisenheimer complex (or transition state), not the bond breaking.
-
Mechanism: The high electronegativity of F pulls electron density from the C2 carbon, making it highly electrophilic. It also stabilizes the negative charge in the transition state.
-
Comparison: Reactivity order is F >> Cl > Br .
-
Application: Ideal for introducing alkoxy (-OR) or amino (-NHR) groups at the 2-position, especially if the imidazole nitrogen is alkylated or coordinated to an electron-withdrawing group.
Metal-Catalyzed Cross-Coupling
Winner: 2-Bromo/Iodo-1H-imidazole
For Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond.
-
Mechanism: Pd(0) must break the C-X bond. The strong C-F bond (116 kcal/mol) is inert to standard Pd catalysts.
-
Comparison: Reactivity order is I > Br > Cl >>> F .
-
Note: While specialized "C-F activation" catalysts exist, they are exotic and low-yielding for this scaffold. Use 2-Br-Im for reliable C-C bond formation.
Directed Ortho-Metalation (DoM)
Winner: 2-Fluoro-1H-imidazole (with N-protection)
If you need to functionalize the C5 position (adjacent to the NH/N-R), the halogen plays a directing role.
-
2-Br-Im: Reacting with n-butyllithium (n-BuLi) often leads to Lithium-Halogen Exchange (Li replaces Br), resulting in loss of the halogen.
-
2-F-Im: The C-F bond is too strong for exchange. Instead, the fluorine inductively acidifies the C5-proton, directing lithiation exclusively to that position (DoM). This allows for subsequent quenching with electrophiles (aldehydes, halides) while retaining the fluorine atom.
Part 4: Experimental Protocols
Protocol A: SNAr Displacement of 2-Fluoroimidazole
Objective: Synthesis of 2-alkoxyimidazole derivatives. Note: This reaction works best on N-substituted imidazoles (e.g., N-benzyl) to prevent deprotonation of the NH.
-
Preparation: Dissolve N-benzyl-2-fluoroimidazole (1.0 equiv) in anhydrous DMF (0.5 M).
-
Nucleophile: Add the alcohol (1.2 equiv) and Cs2CO3 (2.0 equiv).
-
Reaction: Heat to 80 °C for 4-12 hours. Monitor by LCMS.
-
Observation: The 2-Fluoro substrate will convert significantly faster than the 2-Chloro analog.
-
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na2SO4 and concentrate.
-
Validation: 19F NMR will show the disappearance of the starting material signal (~ -90 to -100 ppm) and absence of F in the product.
Protocol B: Suzuki Coupling of 2-Bromoimidazole
Objective: Synthesis of 2-arylimidazole derivatives.
-
Preparation: Dissolve N-protected 2-bromoimidazole (1.0 equiv) and arylboronic acid (1.5 equiv) in 1,4-dioxane/water (4:1 ratio).
-
Catalyst: Add Pd(dppf)Cl2 (5 mol%) and K3PO4 (3.0 equiv).
-
Degassing: Sparge with argon for 10 minutes (Critical step to prevent Pd oxidation).
-
Reaction: Heat to 90 °C for 2-6 hours.
-
Note: Attempting this with 2-Fluoroimidazole will result in 0% conversion (recovery of starting material).
-
Part 5: Mechanistic Visualization
The following diagram contrasts the reaction coordinate of SNAr (favored by F) vs. Oxidative Addition (favored by Br).
Figure 2: Divergent reaction pathways dictated by the halogen substituent.
References
-
Synthesis via Balz-Schiemann: Kirk, K. L. (2006). "Fluorination of Heterocycles." Organic Process Research & Development. Link
-
SNAr Reactivity: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link
-
Cross-Coupling Trends: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link
-
Ortho-Lithiation: Schlosser, M. (2005). "The 2-Fluoro Effect."[2] Chemistry - A European Journal. Link
-
Physicochemical Properties: O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
Sources
Comparative Publish Guide: Mass Spectrometry Analysis of 2-Fluoro-1H-imidazole Hydrochloride
[1]
Executive Summary
2-Fluoro-1H-imidazole hydrochloride (CAS: 42309-92-2) is a critical intermediate in the synthesis of hypoxia-activated prodrugs and high-affinity PET radiotracers.[1] Its structural integrity—specifically the position of the fluorine atom at the C2 position—is thermodynamically less stable than its C4/C5 isomers. Consequently, accurate characterization requires a mass spectrometry (MS) workflow capable of distinguishing these isomers and validating the salt stoichiometry.
This guide provides a comparative technical analysis of Electron Ionization (EI) versus Electrospray Ionization (ESI) workflows for this compound.[1] It synthesizes empirical spectral data with mechanistic fragmentation pathways to equip analytical scientists with a robust identification protocol.[1]
Technical Introduction & Compound Properties
The analysis of halogenated imidazoles is complicated by the high polarity of the hydrochloride salt and the potential for thermal degradation during volatilization.
| Property | Specification | Analytical Implication |
| Formula | ESI detects | |
| MW (Free Base) | 86.07 Da | Target for EI-MS (requires neutralization/thermal dissociation).[1] |
| MW (Salt) | 122.53 Da | Target for gravimetric/stoichiometric analysis.[1] |
| C2-F Lability | High | The C2-F bond is more susceptible to nucleophilic displacement than C4-F, influencing fragmentation kinetics.[1] |
Comparative Analysis: Ionization Techniques
Electron Ionization (EI) – GC-MS
Role: Structural Fingerprinting & Library Matching.[1]
In EI (70 eV), the hydrochloride salt typically dissociates thermally in the injector port, releasing the free base (
-
Key Performance Metric: High reproducibility; matches NIST library standards.
-
Limitation: Thermal stress may induce dehalogenation prior to ionization if injector temperatures exceed 250°C.
Electrospray Ionization (ESI) – LC-MS/MS
Role: Intact Ion Detection & Salt Validation.
ESI acts as a "soft" ionization technique, preserving the solution-state chemistry.[1] It is superior for confirming the presence of the protonated molecular ion
-
Key Performance Metric: Detection of intact
at m/z 87.07. -
Advantage: Tandem MS (MS/MS) allows for Collision-Induced Dissociation (CID) to probe specific stability differences between the 2-fluoro and 4-fluoro isomers.[1]
Deep Dive: Fragmentation Pathways
The fragmentation of 2-fluoroimidazole follows distinct mechanistic pathways governed by the stability of the imidazole ring and the strength of the C-F bond.
EI Fragmentation Pattern (70 eV)
Based on NIST data and general imidazole fragmentation rules, the EI spectrum exhibits a characteristic "unzipping" of the ring.
-
Precursor (
): m/z 86 (Molecular Ion).[1] -
Primary Fragment (Base Peak): m/z 59.[1]
-
Mechanism: Loss of Hydrogen Cyanide (HCN, 27 Da).
-
Equation:
-
Note: This is the diagnostic transition for imidazoles.[1]
-
-
Secondary Fragment: m/z 31 (
) or m/z 29 ( ).
ESI-MS/MS Fragmentation Pathway
In the collision cell (CID), the protonated precursor (
-
Pathway A (Ring Cleavage): Loss of HCN to form m/z 60.[1]
-
Pathway B (Dehydrofluorination): Loss of HF (20 Da) to form m/z 67.[1]
-
Differentiation Insight: The 2-fluoro isomer is chemically more labile than the 4-fluoro isomer. In MS/MS experiments, the 2-fluoro isomer typically exhibits a higher ratio of HF loss (m/z 67) compared to the 4-fluoro isomer due to the inductive destabilization at the C2 position.
-
Mechanistic Visualization
The following diagram illustrates the competitive fragmentation pathways for the protonated ion.
Figure 1: Competitive fragmentation pathways in ESI-MS/MS. The loss of HCN is characteristic of the imidazole ring, while HF loss highlights the specific halogen reactivity.
Validated Experimental Protocol
To ensure reproducibility and avoid artifacts (such as thermal degradation or salt suppression), follow this self-validating protocol.
Sample Preparation[1][2]
-
Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.[1]
-
Reasoning: Methanol ensures solubility of the organic moiety; water dissolves the salt; formic acid aids protonation for ESI+.
-
-
Concentration: 1 µg/mL (1 ppm). Avoid high concentrations to prevent detector saturation and space-charge effects.[1]
-
Free Base Conversion (For GC-MS only): Dissolve salt in 1M NaOH, extract with Ethyl Acetate, dry over MgSO4. Inject the organic layer.[1]
Instrumental Parameters (LC-MS/MS)[1]
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Basic nitrogen at N3 accepts proton easily.[1] |
| Capillary Voltage | 3.0 - 3.5 kV | Standard for small molecules; prevents discharge.[1] |
| Cone Voltage | 20 - 30 V | Optimized to transmit m/z 87 without in-source fragmentation.[1] |
| Collision Energy | 15 - 25 eV | Ramp energy to observe the transition from m/z 87 |
Data Interpretation Checklist
-
Check m/z 87: Is the parent ion stable? (If m/z 67 is dominant in MS1, reduce Cone Voltage).
-
Check Isotope Pattern: Chlorine (
) should NOT be attached to the parent in ESI+ (it exists as a counter-ion).[1] If analyzing in Negative Mode (ESI-), look for at m/z 35/37.[1] -
Verify Fragment m/z 59/60: Presence confirms the imidazole ring structure.[1]
References
-
PubChem. (n.d.).[1] 2-Fluoro-1H-imidazole (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2-Fluoroimidazole. National Institute of Standards and Technology. Retrieved from [Link][1]
-
Kirk, K. L., & Cohen, L. A. (1973).[1] Photochemical decomposition of diazonium fluoroborates.[1] Synthesis of fluoroimidazoles. Journal of the American Chemical Society.[1] (Discusses lability of 2-fluoro isomers).
-
Bowie, J. H., et al. (1968).[1] Electron impact studies.[1][6] XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry.[1] (Establishes the HCN loss mechanism).
Sources
- 1. 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-1H-imidazole hydrochloride | 42309-92-2 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 57212-34-7|2-Fluoro-1H-imidazole|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Biological activity of 2-Fluoro-1H-imidazole derivatives compared to non-fluorinated analogues
[1]
Executive Summary: The "Fluorine Effect" in Imidazole Scaffolds
The introduction of a fluorine atom at the C2 position of the imidazole ring represents a high-impact, high-risk modification in medicinal chemistry. Unlike the ubiquitous C4/C5-fluorination or side-chain fluorination (e.g., trifluoromethyl groups), 2-fluoro-1H-imidazole derivatives induce drastic electronic perturbations that fundamentally alter the pharmacophore's behavior.
This guide compares these derivatives against their non-fluorinated analogues, focusing on three critical parameters:
-
Basicity Modulation: A massive reduction in pKa (approx. 5 log units), effectively silencing the nitrogen's proton-accepting ability at physiological pH.
-
Bioisosterism: Mimicry of the hydride size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) while inverting electronic demand.
-
Metabolic Stability: Blocking C2-oxidation, a common metabolic soft spot in imidazole drugs.
Mechanistic Analysis: Electronic & Physicochemical Divergence
The most profound difference between 2-fluoroimidazoles and their non-fluorinated counterparts is the pKa shift .
The Basicity Cliff
In non-fluorinated imidazoles (e.g., Histidine), the pyridine-like nitrogen (N3) acts as a base/nucleophile with a pKa ~6.0. It exists in equilibrium between protonated and neutral forms at physiological pH (7.4).
In 2-fluoro-1H-imidazole derivatives , the strong electronegativity of fluorine (
Implication: At pH 7.4, 2-fluoroimidazole is 100% neutral , whereas native imidazole retains significant protonated character. This makes 2-fluoro derivatives excellent probes for pH-dependent mechanisms (e.g., "proton wires" in enzymes).
Quantitative Comparison Table
| Feature | Non-Fluorinated Analogue (e.g., L-Histidine) | 2-Fluoro Derivative (e.g., 2-Fluoro-L-Histidine) | Biological Consequence |
| pKa (Side Chain) | ~ 6.0 | ~ 1.0 | Loss of buffering capacity; inability to act as a general acid/base catalyst at physiological pH. |
| H-Bonding | Strong Donor (NH) & Acceptor (N:) | Modified Donor (more acidic NH) / Poor Acceptor | Altered binding kinetics; fluorine is a weak H-bond acceptor compared to N:. |
| C-X Bond Length | C-H: ~1.09 Å | C-F: ~1.35 Å | Sterically non-perturbing (isosteric) but electronically inverted. |
| Lipophilicity | Lower LogP (More Polar) | Higher LogP | Enhanced membrane permeability due to lack of ionization at pH 7.4. |
| Metabolic Fate | Susceptible to C2-oxidation | Metabolically Blocked | Increased half-life; resistance to oxidative metabolism at C2. |
Case Studies in Biological Activity
Case Study A: 2-Fluoro-L-Histidine as a Mechanistic Probe
Application: Investigating proton-gated channels and enzyme active sites. Mechanism: Native histidine residues often act as pH sensors, switching charge states to trigger protein conformational changes (e.g., Anthrax toxin pore formation). Experimental Data:
-
Control: Wild-type Anthrax Protective Antigen (PA) forms pores at pH 5-6 (driven by His protonation).
-
Experiment: Incorporation of 2-Fluoro-His renders the protein biologically inactive in pore formation because the residue cannot protonate even at pH 5.0.
Case Study B: Fluorinated Benzimidazoles as Antimicrobials
Application: Broad-spectrum antibacterial and antifungal agents.[1] Comparative Data: While the 2-fluoro-imidazole core is often a probe, 2-fluorophenyl-benzimidazoles are potent therapeutics. The fluorine substitution enhances lipophilicity and cell wall penetration.
| Compound | Target Organism | MIC (µg/mL) | Activity vs. Non-Fluorinated |
| 2-(3-fluorophenyl)-benzimidazole | B. subtilis | 7.81 | 4x More Potent (vs. non-F MIC >31.[1]25) |
| 2-(3-fluorophenyl)-benzimidazole | E. coli | 31.25 | Moderate activity (Gram-negative barrier) |
| Non-fluorinated Analogue | B. subtilis | >100 | Weak / Inactive |
Data Source: Derived from SAR studies on fluorinated benzimidazoles (Snippet 1.4, 1.8).
Visualizing the Mechanism (DOT Diagram)
The following diagram illustrates the synthesis pathway and the critical pKa shift mechanism.
Caption: Left: Synthetic pathway converting the amino-precursor to the fluoro-derivative via diazonium intermediate. Right: The "Basicity Block" effect where fluorine prevents protonation at physiological pH, unlike the native histidine.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-L-Histidine (Modified Schiemann)
Rationale: Direct fluorination of imidazole is difficult. The most reliable route is via the 2-amino intermediate using a Schiemann-like dediazoniation.
Materials:
-
2-Amino-L-Histidine methyl ester (protected)
-
HF/Pyridine complex (70% HF) or HBF4
-
Sodium Nitrite (NaNO2)
-
UV Light source (for photodecomposition)
Step-by-Step Methodology:
-
Diazotization: Dissolve 2-amino-L-histidine (1.0 eq) in HF/Pyridine at -10°C in a PTFE (Teflon) vessel. Caution: HF is extremely corrosive and toxic.
-
Addition: Dropwise add NaNO2 (1.1 eq) while maintaining temperature < 0°C. Stir for 30 mins to form the diazonium salt.
-
Fluorination: Allow the reaction to warm to room temperature. Irradiate with UV light or heat gently (35-40°C) to induce decomposition of the diazonium salt ($ -N_2 $ gas evolution).
-
Quenching: Neutralize carefully with $ Na_2CO_3 $ solution (on ice) to pH 7.
-
Deprotection: If N-protected (e.g., TFA), treat with 1N NaOH for 1 hour, then neutralize with HCl.
-
Purification: Desalt using ion-exchange chromatography (Dowex 50W). Elute with $ NH_4OH $. Lyophilize to obtain white powder.
Protocol 2: Determination of pKa (Potentiometric Microtitration)
Rationale: To validate the electronic effect of fluorine substitution.
-
Preparation: Dissolve 2-fluoro-imidazole derivative (5 mg) in degassed water (10 mL) containing 0.1 M KCl (ionic strength adjustor).
-
Calibration: Calibrate pH electrode using buffers pH 1.68, 4.01, and 7.00 (crucial for low pKa detection).
-
Titration: Titrate with 0.01 M HCl (to find low pKa) or 0.01 M NaOH.
-
Data Analysis: Plot pH vs. Volume of Titrant. Use the Henderson-Hasselbalch equation or Gran plot analysis to determine the inflection point ($ pKa $).
-
Validation: Compare against L-Histidine standard (expect inflection at pH ~6.0). 2-Fluoro-L-His should show inflection near pH ~1.0.
References
-
De Clercq, E., et al. (1978).[2][3] "Antimetabolic activities of 2-fluoro-L-histidine."[3] Biochemical and Biophysical Research Communications. Link
-
Kirk, K. L., & Cohen, L. A. (1973). "Synthesis of 2-amino-L-histidine and 2-aminohistamine." Journal of Organic Chemistry. Link
-
Wimalasena, D. S., et al. (2007).[2] "Effect of 2-fluorohistidine labeling of the anthrax protective antigen on stability, pore formation, and translocation." Biochemistry. Link
-
Jasim, S. S., et al. (2023).[1][4] "Fluorinated benzimidazole derivatives: In vitro antimicrobial activity." Organic Communications. Link
-
Eichler, J., et al. (2005).[2] "2-Fluorohistidine as a probe for the role of histidine in enzyme mechanisms." ChemBioChem. Link
Differential Scanning Calorimetry (DSC) of 2-Fluoro-1H-imidazole hydrochloride
Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and QC Analysts Compound: 2-Fluoro-1H-imidazole hydrochloride (CAS: 42309-92-2)
Executive Summary: The Thermal Fingerprint
2-Fluoro-1H-imidazole hydrochloride is a specialized fluorinated building block used in the synthesis of bioactive scaffolds (e.g., nitroimidazole radioligands). Unlike its parent compound (1H-imidazole hydrochloride), publicly validated thermal data for this specific fluorinated salt is sparse in open literature.
This guide serves as a method development standard . It compares the expected thermal behavior of the 2-fluoro derivative against established imidazole analogs and defines the specific DSC protocols required to distinguish true melting events from the dehydrohalogenation (loss of HCl) often seen in these salts.
Key Insight: Fluorine substitution at the C2 position significantly alters the electron density of the imidazole ring, potentially lowering the basicity of the nitrogen. This can lead to a less stable crystal lattice compared to the parent imidazole HCl, making the distinction between melting and dissociation critical during thermal analysis.
Technical Deep Dive: DSC vs. Alternatives
To characterize this compound accurately, one must choose the right thermal technique. Below is a comparative analysis of why DSC is the primary tool, provided it is coupled with TGA for validation.
Comparative Analysis: DSC vs. TGA vs. Melting Point Apparatus
| Feature | DSC (Recommended) | TGA (Thermogravimetric Analysis) | Capillary Melting Point |
| Primary Output | Heat Flow (Endo/Exothermic events) | Mass Loss (%) | Visual Phase Change |
| Key Detection | Melting ( | Desolvation, Decomposition, HCl Loss | Liquefaction onset |
| Sensitivity | High (detects polymorphs) | High (detects volatiles) | Low (subjective) |
| Limitation | Cannot distinguish melting from decomposition without TGA data. | Cannot detect melting if no mass is lost. | Hazardous if HCl off-gasses; subjective endpoint. |
| Verdict | Gold Standard for purity and | Mandatory Companion to verify stability. | Screening only. |
The "Salt Dissociation" Trap
A common error in analyzing imidazole salts is misinterpreting the endothermic peak.
-
Scenario A (True Melt): The crystal lattice collapses into a liquid phase. (Sharp Endotherm, No Mass Loss).
-
Scenario B (Dissociation): The salt breaks down:
. (Broad Endotherm, Significant Mass Loss).
Reference Data Point: The parent 1H-Imidazole hydrochloride (CAS 1467-16-9) has a literature melting point of 158–161 °C .[1] Due to the electron-withdrawing nature of the fluorine atom, the 2-Fluoro analog (CAS 42309-92-2) is predicted to show a slightly shifted melting range, likely lower due to lattice disruption, or higher if dipole interactions dominate. Experimental validation using the protocol below is required to confirm the exact value.
Experimental Protocol: Characterization Workflow
Objective: Determine the melting point and thermal stability of 2-Fluoro-1H-imidazole hydrochloride while preventing sensor corrosion from potential HCl release.
Materials & Setup[3][4]
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q-series or DSC 2500).
-
Purge Gas: Nitrogen (50 mL/min).
-
Pan Type: Tzero Hermetic Aluminum Pans (Critical).
-
Why? Standard crimped pans may leak HCl gas, damaging the sensor and altering the pressure equilibrium. Hermetic sealing suppresses early volatilization.
-
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 2–5 mg of 2-Fluoro-1H-imidazole hydrochloride.
-
Ensure the sample is a fine powder; crush gently if crystals are large to ensure good thermal contact.
-
Encapsulate in a Tzero Hermetic Pan and seal.
-
Control: Prepare an empty hermetic pan as a reference.
-
-
Equilibration:
-
Equilibrate at 25 °C (or 0 °C if sub-ambient transitions are suspected, though unlikely for this salt).
-
Isothermal hold for 1 minute.
-
-
Thermal Ramp (Standard):
-
Ramp 10 °C/min to 200 °C .
-
Note: Do not exceed 250 °C without TGA data, as imidazole rings can degrade.
-
-
Modulated DSC (Optional - for Purity):
-
If the melting peak is broad, use Modulated DSC (Amplitude +/- 0.5 °C, Period 60s, Ramp 2 °C/min) to separate Reversing Heat Flow (Melting) from Non-Reversing (Decomposition/Relaxation).
-
Data Interpretation Criteria
-
Onset Temperature (
): The intersection of the baseline and the leading edge of the peak. This is the reported Melting Point.[2] -
Peak Maximum (
): The point of maximum heat flow. -
Enthalpy of Fusion (
): Integration of the melting peak (J/g). A low value (<100 J/g) may indicate low crystallinity or amorphous content.
Visualizing the Decision Logic
The following diagram outlines the decision process for characterizing this specific salt, ensuring scientific rigor.
Figure 1: Decision logic for thermal characterization of imidazole salts. Note the critical TGA screening step to rule out hydrates before DSC.
Comparative Reference Data
Since specific data for the 2-fluoro derivative is often proprietary, use this table to benchmark your experimental results against known standards.
| Compound | CAS | Approx.[3][4][5][6] Melting Point ( | Thermal Behavior Notes |
| 2-Fluoro-1H-imidazole HCl | 42309-92-2 | Target: 145–165 °C (Predicted) | Subject of Analysis. Expect sharp endotherm. Hygroscopic—store in desiccator. |
| 1H-Imidazole HCl (Parent) | 1467-16-9 | 158–161 °C | Robust reference standard.[1] Stable melt. |
| 2-Fluoro-1H-imidazole (Base) | 57212-34-7 | < 100 °C (Est.) | Lower melting point than salt. Sublimation risk. |
| 2-Nitroimidazole | 527-73-1 | 287–288 °C | High stability due to nitro group conjugation. |
Synthesis & Purity Implications
The thermal profile derived from DSC is a direct proxy for the efficiency of the synthesis method.
-
Impurity Tracking: If synthesized via the fluorination of imidazole, residual fluorinating agents or unreacted imidazole will appear as small eutectic peaks before the main melting event.
-
Recrystallization: If the DSC peak is broad (
C width), recrystallize the salt from Ethanol/Ether to improve crystallinity before use in sensitive biological assays.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 559542, 2-Fluoro-1H-imidazole. Retrieved from [Link]
-
ChemSrc (2025). 2-Fluoro-1H-imidazole hydrochloride Physical Properties & CAS 42309-92-2 Data. Retrieved from [Link]
- Gabbott, P. (2008).Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text for DSC methodology).
Sources
- 1. 1H-Imidazole hydrochloride | CAS#:1467-16-9 | Chemsrc [chemsrc.com]
- 2. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-1H-imidazole hydrochloride | 42309-92-2 [sigmaaldrich.com]
- 5. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Safety Operating Guide
2-Fluoro-1H-imidazole Hydrochloride: Operational Disposal & Safety Protocol
Executive Summary
Do NOT dispose of 2-Fluoro-1H-imidazole hydrochloride down the drain. [1][2][3]
This compound presents a dual-hazard profile: corrosivity (due to the hydrochloride salt) and halogenated combustion byproducts (specifically Hydrogen Fluoride). Standard organic waste streams often lack the scrubbing capacity for fluorinated compounds. This guide mandates strict segregation into Halogenated Waste streams to ensure compliance with RCRA standards and to prevent damage to downstream incineration infrastructure.
Chemical Hazard Profile & Causality
To manage this chemical safely, one must understand the causality behind the safety protocols. We are not just following rules; we are mitigating specific molecular behaviors.[1]
| Property | Value/Description | Operational Implication |
| CAS Number | 42309-92-2 | Use for specific waste profiling.[2][3] |
| Molecular Formula | C₃H₄FN₂[2][3][4] · HCl | Contains both Fluorine (F) and Chlorine (Cl).[3] |
| Acidity | pH < 2 (Aqueous) | Corrosive. Incompatible with cyanides/sulfides (releases toxic gas).[2][3] |
| Thermal Decomposition | > 150°C | Releases HF (Hydrogen Fluoride) , HCl, and NOx.[2][3] |
| Hygroscopicity | High | Absorbs atmospheric moisture; containers must be resealed immediately to prevent "caking" and container degradation.[2][3] |
The "Fluoro" Factor
The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry. However, under the high temperatures of a waste incinerator, this bond breaks, converting the fluorine into Hydrogen Fluoride (HF) .[2][3]
-
Risk: HF is highly corrosive to the refractory lining of standard incinerators and glass/metal equipment.
-
Protocol: You must label this waste as "Fluorinated" so the waste contractor directs it to a facility with appropriate alkaline scrubbers.
Operational Disposal Procedures
Solid Waste (Pure Compound & Contaminated Solids)
Applicability: Expired reagent, weighing boats, contaminated gloves, paper towels.[2][3]
-
Segregation: Do not mix with non-halogenated solids (e.g., glucose, simple salts).
-
Primary Containment: Place solid waste in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into the laboratory’s designated Solid Halogenated Waste drum/pail.
-
Labeling: The hazardous waste tag must explicitly list:
Liquid Waste (Mother Liquors & Aqueous Solutions)
Applicability: Reaction mixtures, HPLC effluent, dissolved stock solutions.[2][3]
CRITICAL: Never mix this stream with strong oxidizers (e.g., Nitric Acid) or alkalis without controlled neutralization.
-
Stream Selection: Dispose of into the Halogenated Solvent Waste carboy.
-
Why? Even if the solvent is water, the fluorinated organic solute requires the halogenated treatment stream.
-
-
pH Check (Self-Validating Step):
-
Before adding to a communal waste carboy, check the pH of your solution.
-
If pH < 3, slowly adjust to pH 5–9 using Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ) in a beaker before transfer. -
Reasoning: Adding highly acidic waste to a carboy containing other organic mixtures can trigger exothermic polymerization or gas evolution.
-
-
Labeling:
Visual Workflow: Segregation Logic
The following diagram illustrates the decision matrix for disposing of 2-Fluoro-1H-imidazole hydrochloride.
Figure 1: Decision matrix for the safe segregation of fluorinated imidazole waste. Note the critical pH adjustment step for liquid waste to prevent carboy incompatibility.
Emergency Contingencies (Spill Response)
In the event of a benchtop spill, the primary hazards are dust inhalation and acid burns.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Powder Spill:
-
Do not dry sweep (creates dust).
-
Cover with a damp paper towel or absorbent pad to suppress dust.
-
Scoop into a bag and label as Solid Halogenated Waste .
-
Wipe surface with a mild Sodium Bicarbonate solution to neutralize residual acidity.
-
-
Liquid Spill:
-
Cover with a commercial acid neutralizer (or Sodium Bicarbonate) until bubbling ceases.
-
Absorb with vermiculite or spill pads.
-
Dispose of absorbent as Solid Halogenated Waste .
-
Regulatory Framework (RCRA Compliance)[2][5]
In the United States, this waste is classified under the Resource Conservation and Recovery Act (RCRA). While 2-Fluoro-1H-imidazole is not explicitly P-listed or U-listed, it is regulated by characteristic and constituent.[2][3]
-
Waste Code D002 (Corrosive): Applies if the waste is aqueous and pH < 2.
-
Halogenated Solvents (F-List): While the solid itself isn't an F-listed solvent, mixing it with spent halogenated solvents (DCM, Chloroform) triggers the F001/F002 classification.[2][3]
-
Best Practice: Always default to "Halogenated Organic" to ensure the destruction method (incineration with scrubbing) captures the fluorine content.
References
-
Apollo Scientific. (2023).[5] Safety Data Sheet: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. Retrieved from 5[2][3]
-
ChemScene. (2025). Product Information: 2-Fluoro-1H-imidazole hydrochloride (CAS 42309-92-2).[2][3][4] Retrieved from 4[2][3]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from 6[2][3]
-
University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Retrieved from 7[2][3]
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. chemscene.com [chemscene.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. epa.gov [epa.gov]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
